molecular formula C9H11NO B1354788 5-Methoxyindoline CAS No. 21857-45-4

5-Methoxyindoline

Cat. No.: B1354788
CAS No.: 21857-45-4
M. Wt: 149.19 g/mol
InChI Key: YYDYAQAVAHKFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxyindoline is a versatile indole derivative that serves as a fundamental building block in medicinal chemistry and pharmaceutical research. This compound features a saturated indoline core structure with a methoxy substituent, making it a valuable precursor and intermediate in the synthesis of complex molecules. Indole derivatives are recognized for their wide range of biological activities and their capacity to interact with diverse biological macromolecules, facilitating the design of therapeutics for various diseases . In research settings, this compound is primarily utilized as a key synthetic intermediate. Its structural framework is integral to the exploration of new treatments for neurological disorders and cancer. Researchers investigate related 5-methoxyindole scaffolds for their neuroprotective properties, including their potential to act as antioxidants and inhibitors of targets like monoamine oxidase B (MAO-B), which is relevant in Parkinson's disease pathology . Furthermore, indole-based molecular hybrids are a significant focus in anticancer research, where they are designed and evaluated for their antiproliferative activity against various human cancer cell lines . The compound enables these advanced research applications by providing a core scaffold that can be functionally modified to optimize pharmacological outcomes. This product is provided for laboratory and research applications only. It is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet prior to use and adhere to all recommended handling procedures.

Properties

IUPAC Name

5-methoxy-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDYAQAVAHKFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443634
Record name 5-METHOXYINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21857-45-4
Record name 5-METHOXYINDOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-2,3-dihydro-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Profile of 5-Methoxyindoline

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Molecular Structure

5-Methoxyindoline, also known as 5-methoxy-2,3-dihydro-1H-indole, is an aromatic ether and a cyclic amine. Its structure is characterized by a dihydroindole core with a methoxy group substituted at the 5-position of the benzene ring. This substitution pattern significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signature. Understanding these characteristics is crucial for unambiguous structural elucidation and for monitoring chemical transformations involving this moiety.

To facilitate the discussion of the spectroscopic data, the atoms in the this compound structure are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic, aliphatic, and methoxy protons. The chemical shifts are influenced by the electron-donating effects of both the methoxy group and the nitrogen atom.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.75d1HH-7The proton ortho to the nitrogen is expected to be shielded and appear as a doublet due to coupling with H-6.
~6.68dd1HH-6This proton will be split by both H-7 and H-4, resulting in a doublet of doublets.
~6.62d1HH-4The proton meta to the nitrogen and ortho to the methoxy group will appear as a doublet, coupled to H-6.
~3.78s3H-OCH₃Methoxy protons typically appear as a sharp singlet in this region.
~3.60t2HH-2The methylene protons adjacent to the nitrogen are deshielded and will appear as a triplet due to coupling with the C3 protons.
~3.05t2HH-3The methylene protons at C3 will also be a triplet, coupled to the C2 protons.
(Broad)s1HN-HThe N-H proton signal is often broad and its chemical shift can vary with concentration and solvent.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will reflect the different carbon environments within the molecule. The aromatic carbons will appear in the downfield region, while the aliphatic and methoxy carbons will be in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~154.0C-5Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded.
~145.0C-7aAromatic carbon bonded to nitrogen, deshielded.
~131.0C-3aQuaternary aromatic carbon.
~115.0C-7Aromatic CH carbon.
~112.0C-6Aromatic CH carbon.
~111.0C-4Aromatic CH carbon.
~56.0-OCH₃Methoxy carbon.
~48.0C-2Aliphatic carbon adjacent to nitrogen.
~30.0C-3Aliphatic carbon.

Predicted Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a clear molecular ion peak and characteristic fragmentation patterns.

Table 3: Predicted MS Data for this compound

m/zInterpretation
149Molecular ion [M]⁺
134[M - CH₃]⁺
106[M - CH₃ - CO]⁺

The primary fragmentation pathway is anticipated to involve the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.

Figure 2. Predicted MS Fragmentation of this compound M This compound m/z = 149 M_minus_CH3 [M - CH3]+ m/z = 134 M->M_minus_CH3 - •CH3 M_minus_CH3_minus_CO [M - CH3 - CO]+ m/z = 106 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

Figure 3. NMR Spectroscopy Workflow SamplePrep Sample Preparation InstrumentSetup Instrument Setup SamplePrep->InstrumentSetup DataAcquisition Data Acquisition InstrumentSetup->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing Analysis Spectral Analysis DataProcessing->Analysis

An In-depth Technical Guide to the Synthesis and Discovery of 5-Methoxyindoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Methoxyindoline, a heterocyclic amine, represents a cornerstone in the edifice of modern medicinal chemistry and drug development. Its rigid, bicyclic structure, adorned with a strategically placed methoxy group, imparts favorable physicochemical properties, rendering it a privileged scaffold in the design of a diverse array of therapeutic agents. This guide provides a comprehensive exploration of the historical discovery and the evolution of synthetic methodologies for this compound, offering field-proven insights and detailed protocols for its preparation. We will delve into the chemical logic underpinning various synthetic strategies, from seminal early reports to contemporary catalytic approaches, equipping researchers with the knowledge to confidently synthesize and utilize this versatile building block.

I. Historical Perspective: The Emergence of a Key Intermediate

The documented history of this compound synthesis appears to prominently emerge in the mid-20th century, closely tied to the broader exploration of indole and indoline chemistry. While pinpointing a singular, definitive "discovery" can be challenging, a significant early report that detailed a robust synthesis of this compound was published in 1966 by Hunt and Rickard.[1] Their work, focused on a novel synthesis of methoxyindoles, laid a clear pathway for accessing this compound from indoline itself. This multi-step synthesis began with the nitration of 1-acetylindoline to yield 1-acetyl-5-nitroindoline, followed by reduction to 1-acetyl-5-aminoindoline. A subsequent diazotization and decomposition of the diazonium salt in boiling cupric sulfate solution afforded 1-acetyl-5-hydroxyindoline. Methylation of the hydroxyl group yielded 1-acetyl-5-methoxyindoline, which was then deacetylated to provide this compound.[1] This foundational work not only provided a reliable method for the preparation of this compound but also highlighted its role as a direct precursor to the corresponding 5-methoxyindole through dehydrogenation.[1]

II. Synthetic Methodologies: A Journey from Classical Reactions to Modern Catalysis

The synthesis of this compound can be broadly approached from two main directions: the direct construction of the indoline ring system with the methoxy group already in place, or the subsequent reduction of a pre-formed 5-methoxyindole. The choice of strategy is often dictated by the availability of starting materials, desired scale, and economic considerations.

A. Synthesis via Ring Formation

While less common for the direct synthesis of this compound itself, classical indole syntheses can be adapted to produce precursors that are then reduced. For instance, the Fischer indole synthesis, a cornerstone of heterocyclic chemistry, can be employed to synthesize 5-methoxyindoles from p-anisidine and a suitable ketone or aldehyde.[2] These 5-methoxyindoles can then be subjected to reduction to yield this compound.

B. Synthesis via Reduction of 5-Methoxyindole

The more prevalent and often more efficient route to this compound involves the reduction of its aromatic counterpart, 5-methoxyindole. This transformation targets the C2-C3 double bond of the indole ring.

Catalytic hydrogenation stands as a powerful and widely utilized method for the synthesis of indolines from indoles. This method offers high yields, clean reactions, and scalability.[3] A variety of catalysts can be employed, with the choice influencing reaction conditions and selectivity.

  • Palladium on Carbon (Pd/C): This is a workhorse catalyst for indole reductions, often requiring moderate to high pressures of hydrogen gas and elevated temperatures.[4]

  • Platinum-based Catalysts (e.g., PtO₂, Pt/C): Platinum catalysts are also highly effective for indole hydrogenation and can sometimes operate under milder conditions than palladium.[5]

  • Rhodium and Ruthenium Catalysts: These catalysts can also be employed, particularly when specific stereochemical outcomes are desired in more complex substrates.[6]

The general mechanism for catalytic hydrogenation involves the adsorption of both the indole and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the double bond.

Experimental Protocol: Catalytic Hydrogenation of 5-Methoxyindole

Materials:

  • 5-Methoxyindole

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent like acetic acid)

  • Hydrogen gas source

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, dissolve 5-methoxyindole (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with nitrogen or argon to remove air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.

A variety of chemical reducing agents can also effect the conversion of 5-methoxyindole to this compound. These methods can be advantageous when specialized equipment for catalytic hydrogenation is unavailable or when the substrate is sensitive to catalytic conditions.

  • Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) in the presence of a Lewis acid or in specific solvent systems can reduce indoles. However, these can sometimes lead to over-reduction or side reactions depending on other functional groups present.

  • Dissolving Metal Reductions: The Birch reduction (sodium or lithium in liquid ammonia with an alcohol) can be used, although it may also affect the aromatic ring.

  • Other Reducing Agents: Systems like zinc in acidic media have also been reported for indole reductions.

Diagram: Synthetic Pathways to this compound

SynthesisPathways Indoline Indoline Acetyl_Nitro_Indoline 1-Acetyl-5-nitroindoline Indoline->Acetyl_Nitro_Indoline 1. Ac₂O 2. HNO₃ Acetyl_Amino_Indoline 1-Acetyl-5-aminoindoline Acetyl_Nitro_Indoline->Acetyl_Amino_Indoline Reduction Acetyl_Hydroxy_Indoline 1-Acetyl-5-hydroxyindoline Acetyl_Amino_Indoline->Acetyl_Hydroxy_Indoline 1. NaNO₂, HCl 2. CuSO₄, H₂O, Δ Acetyl_Methoxy_Indoline 1-Acetyl-5-methoxyindoline Acetyl_Hydroxy_Indoline->Acetyl_Methoxy_Indoline Methylation Methoxyindoline This compound Acetyl_Methoxy_Indoline->Methoxyindoline Deacetylation Methoxyindole 5-Methoxyindole Methoxyindole->Methoxyindoline Reduction (e.g., H₂/Pd-C) p_Anisidine p-Anisidine p_Anisidine->Methoxyindole Fischer Indole Synthesis MedicinalChemistry Methoxyindoline This compound Scaffold Serotonin_Ligands Serotonin (5-HT) Receptor Ligands Methoxyindoline->Serotonin_Ligands Enzyme_Inhibitors Enzyme Inhibitors Methoxyindoline->Enzyme_Inhibitors Antimicrobials Antimicrobial Agents Methoxyindoline->Antimicrobials Antivirals Antiviral Agents Methoxyindoline->Antivirals Drug_Candidates Novel Drug Candidates Serotonin_Ligands->Drug_Candidates Enzyme_Inhibitors->Drug_Candidates Antimicrobials->Drug_Candidates Antivirals->Drug_Candidates

References

An In-depth Technical Guide to the Solubility Profile of 5-Methoxyindoline in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 5-methoxyindoline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to empower users with the knowledge to effectively utilize this compound in their work. We will explore the predicted solubility based on molecular structure and provide detailed protocols for empirical determination.

Understanding this compound: A Structural Perspective on Solubility

This compound, with the molecular formula C₉H₁₁NO, is a derivative of indoline.[1] Its structure, featuring a bicyclic aromatic core with a methoxy group and a secondary amine, dictates its interactions with various solvents. The principle of "like dissolves like" is fundamental to predicting its solubility.[2] The presence of both polar (the amine and methoxy groups) and nonpolar (the bicyclic aromatic ring) regions suggests a nuanced solubility profile.

The nitrogen atom in the indoline ring can act as a hydrogen bond acceptor, and the hydrogen on the nitrogen can act as a hydrogen bond donor. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor. These characteristics suggest that this compound will exhibit some solubility in polar protic solvents. However, the nonpolar surface area of the benzene ring will favor solubility in nonpolar and moderately polar aprotic solvents.

Based on the known solubility of the related compounds, indoline and 5-methoxyindole, we can infer the likely solubility behavior of this compound. Indoline is moderately soluble in nonpolar organic solvents like ether, benzene, and toluene, and has limited water solubility.[2][3] 5-Methoxyindole is sparingly soluble in water but soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide (DMSO).[4][5] Therefore, it is anticipated that this compound will exhibit poor solubility in water and good solubility in a range of organic solvents.

Predicted Solubility Profile of this compound

Solvent ClassCommon Lab SolventsPredicted Solubility of this compoundRationale
Polar Protic Water, Methanol, EthanolLow in Water; Moderate in Alcohols The polar amine and methoxy groups can engage in hydrogen bonding with protic solvents. However, the nonpolar bicyclic ring system limits aqueous solubility. Alcohols are predicted to be better solvents due to their lower polarity compared to water.[2][4]
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, AcetonitrileHigh These solvents can act as hydrogen bond acceptors and have dipole-dipole interactions with this compound. The absence of a hydroxyl group in these solvents prevents them from strongly solvating the nonpolar regions of the molecule.[5]
Nonpolar Toluene, Hexane, Diethyl EtherModerate to High The nonpolar aromatic ring of this compound will have favorable van der Waals interactions with nonpolar solvents. The parent compound, indoline, shows good solubility in these types of solvents.[2]
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents are effective at dissolving a wide range of organic compounds, and the related 5-methoxyindole is known to be soluble in chloroform.[4][5]

Experimental Determination of Solubility: Protocols and Rationale

To obtain precise solubility data, empirical determination is essential. The following are detailed protocols for two widely accepted methods for determining the solubility of a solid compound.

Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the gold standard for determining equilibrium solubility.[6][7] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Agitate at a constant temperature (e.g., 25°C) for a set time (e.g., 24-48h) A->B C Allow undissolved solid to settle B->C D Filter or centrifuge the supernatant C->D E Withdraw a precise aliquot of the clear supernatant D->E F Dilute the aliquot appropriately E->F G Quantify concentration using a validated analytical method (e.g., HPLC, UV-Vis) F->G

Caption: Workflow for the Shake-Flask Solubility Method.

  • Preparation: To a series of vials, add a known volume (e.g., 2 mL) of the desired solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid remains.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24 to 48 hours).[8][9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

  • Sampling: Carefully withdraw a known volume of the clear supernatant. To avoid disturbing the solid, it is recommended to filter the supernatant through a syringe filter (e.g., 0.45 µm).

  • Analysis: Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Quantification: Determine the concentration of this compound in the diluted sample.

  • Calculation: Calculate the solubility by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Causality and Trustworthiness: The extended equilibration time ensures that the system reaches a true thermodynamic equilibrium, providing a reliable measure of solubility. The use of a validated analytical method for quantification ensures the accuracy of the final result.

Rapid Solubility Assessment via the Solvent Addition Method

The solvent addition method is a faster technique to estimate solubility by observing the clear point of a suspension upon the addition of a solvent.[10][11][12]

G cluster_setup Setup cluster_titration Titration cluster_endpoint Endpoint Determination cluster_calculation Calculation A Place a known mass of This compound in a vial B Add solvent in small, known increments A->B C Vigorously mix after each addition B->C D Visually inspect for the disappearance of all solid C->D Is solid still present? D->B Yes E Record the total volume of solvent added D->E No F Calculate solubility (mass/volume) E->F

Caption: Workflow for the Solvent Addition Solubility Method.

  • Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a clear vial.

  • Solvent Addition: Add the chosen solvent in small, precise increments (e.g., 50 µL) using a calibrated pipette.

  • Mixing: After each addition, cap the vial and vortex or shake vigorously until the mixture is homogeneous.

  • Observation: Visually inspect the vial against a dark background to determine if all the solid has dissolved.

  • Endpoint: Continue adding solvent until the solution becomes completely clear. The point at which the last solid particle dissolves is the endpoint.

  • Calculation: Record the total volume of solvent added. The solubility is calculated as the initial mass of the compound divided by the total volume of solvent required for complete dissolution.

Causality and Trustworthiness: This method's reliability depends on the careful and slow addition of the solvent and the accurate determination of the clear point. While faster than the shake-flask method, it may be less precise and is often used for screening purposes.[11]

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solids dissolving in a liquid solvent, solubility increases with temperature.[13]

  • pH: As this compound has a basic amine group, its solubility in aqueous solutions will be pH-dependent. In acidic solutions, the amine will be protonated to form a more polar and, therefore, more water-soluble ammonium salt.

  • Purity of the Compound: Impurities can affect the measured solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

Conclusion

While specific, quantitative solubility data for this compound is not extensively documented, a strong predictive understanding of its behavior in common laboratory solvents can be derived from its molecular structure and comparison with related indole and indoline compounds. It is anticipated to be poorly soluble in water but should exhibit good solubility in a range of organic solvents, particularly polar aprotic and chlorinated solvents. For definitive quantitative data, the detailed experimental protocols provided in this guide, such as the robust shake-flask method, should be employed. This systematic approach ensures the generation of reliable and reproducible solubility data, which is critical for the successful design and execution of experiments in drug discovery and development.

References

The Untapped Potential of the 5-Methoxyindoline Scaffold: A Technical Guide to Putative Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From a Privileged Structure to an Uncharted Frontier

The 5-methoxyindole scaffold is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of biologically active compounds, from the neurohormone melatonin to potent anticancer agents.[1][2] Its structural similarity to endogenous neurotransmitters like serotonin has made it a fertile ground for the development of therapeutics targeting the central nervous system.[1] This guide, however, ventures into a less-explored chemical space: the world of 5-methoxyindoline derivatives .

By saturating the C2-C3 double bond of the indole ring, we transition from a planar, aromatic system to a non-planar, more flexible indoline core. This seemingly subtle modification has profound implications for a molecule's three-dimensional shape, electronic distribution, and metabolic stability. Consequently, it can dramatically alter its interaction with biological targets, potentially unlocking novel pharmacological profiles. While direct research on this compound derivatives is nascent, the rich pharmacology of their indole counterparts provides a robust framework for predicting their potential biological activities. This guide will synthesize the known activities of 5-methoxyindole derivatives to illuminate the therapeutic promise of the this compound scaffold, providing researchers and drug development professionals with the foundational knowledge and experimental methodologies to explore this exciting frontier.

Potential as Antiproliferative Agents: A New Angle on Cytotoxicity

A significant body of research highlights the potent anticancer activities of 5-methoxyindole derivatives.[1][3] These findings suggest that this compound analogs could represent a promising, yet unexplored, class of antiproliferative agents.

Causality of Experimental Design

The primary hypothesis is that the this compound scaffold can be decorated with pharmacophores known to interfere with cancer cell proliferation. The rationale for investigating this area stems from the success of 5-methoxyindole-isatin hybrids, which have demonstrated cytotoxicity superior to established drugs like sunitinib.[4][5] The core experimental approach involves evaluating the cytotoxicity of novel derivatives against a panel of human cancer cell lines, followed by mechanistic studies to elucidate the mode of action. The choice of assays, such as the MTT assay, provides a reliable, high-throughput method for initial screening of cell viability, while cell cycle analysis and Western blotting offer deeper insights into the specific pathways being modulated.

Established Mechanisms of Action (from 5-Methoxyindole Analogs)

  • Cell Cycle Arrest: Certain 5-methoxyindole-isatin hybrids have been shown to induce cell cycle arrest, particularly by causing a lengthening of the G1 phase and a reduction in the S and G2/M phases.[1][4][5] This is often accompanied by a dose-dependent decrease in the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the G1/S checkpoint.[4][5]

G1_S_Phase_Inhibition cluster_G1 G1 Phase Progression Derivative 5-Methoxyindole-Isatin Hybrid (e.g., 5o) CDK4_6 CDK4/6 Derivative->CDK4_6 inhibits G1_Arrest G1 Phase Arrest Rb Rb CDK4_6->Rb phosphorylates CDK4_6->Rb CyclinD Cyclin D pRb p-Rb E2F E2F Rb->E2F releases Rb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates E2F->S_Phase_Genes

Caption: Inhibition of G1 to S phase transition by a 5-methoxyindole derivative.

Quantitative Data: Antiproliferative Activity of 5-Methoxyindole Derivatives
Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5o 5-Methoxyindole-isatin HybridZR-75 (Breast)1.69Sunitinib8.11
5w 5-Methoxyindole-isatin HybridZR-75 (Breast)1.91Sunitinib8.11
21 N-Methyl-5,6,7-trimethoxyindoleHeLa (Cervical)0.022--
31 N-Methyl-5,6,7-trimethoxyindoleHeLa (Cervical)0.025--

Table derived from multiple sources.[1][3][4]

Experimental Protocol: In Vitro Antiproliferative MTT Assay

This protocol provides a standardized method for assessing the cytotoxic effects of novel this compound derivatives on cancer cell lines.

  • Cell Seeding:

    • Culture human cancer cells (e.g., ZR-75, HeLa) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.[6]

    • Harvest cells using trypsin and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.[1]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test this compound derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[6] The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with 0.5% DMSO).

    • Incubate the plates for 48 to 72 hours.[1]

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Modulation of the Serotonergic System: A Legacy of the Indole Core

The structural analogy between the 5-methoxyindole scaffold and serotonin (5-hydroxytryptamine, 5-HT) is a strong predictor that this compound derivatives will interact with serotonin receptors.[1] The saturation of the indole ring to an indoline may alter receptor subtype selectivity and functional activity (agonist vs. antagonist), offering a strategy to fine-tune the pharmacological profile.

Causality of Experimental Design

The investigation into serotonergic activity is driven by the need for novel therapeutics for a range of neuropsychiatric disorders, including depression, anxiety, and migraines.[7] The primary experimental approach is to determine the binding affinity and functional potency of this compound derivatives at various 5-HT receptor subtypes. Radioligand binding assays are the gold standard for determining affinity (Ki), while functional assays (e.g., cAMP accumulation, calcium mobilization) are essential to characterize the compound as an agonist, antagonist, or allosteric modulator.[8]

Established Mechanisms of Action (from 5-Methoxyindole Analogs)

  • Receptor Agonism/Antagonism: Derivatives of 5-methoxytryptamine (a closely related indole) show varying affinities and agonist properties at different 5-HT receptors.[1][9] For example, substitutions on the aliphatic amine can significantly influence efficacy at the 5-HT₄ receptor.[9] N,N-dimethyl substitution, as seen in 5-MeO-DMT, generally confers high potency at the 5-HT₂A receptor.[1] Some N-arylsulfonyltryptamines act as potent 5-HT₆ receptor ligands.[10]

Serotonin_Receptor_Signaling cluster_5HT1A 5-HT1A Receptor (Gi/o-coupled) cluster_5HT2A 5-HT2A Receptor (Gq-coupled) cluster_5HT4 5-HT4 Receptor (Gs-coupled) Ligand This compound Derivative (Hypothetical) HT1A 5-HT1A Ligand->HT1A HT2A 5-HT2A Ligand->HT2A HT4 5-HT4 Ligand->HT4 G_i Gαi HT1A->G_i AC_i Adenylyl Cyclase G_i->AC_i cAMP_i ↓ cAMP AC_i->cAMP_i G_q Gαq HT2A->G_q PLC Phospholipase C G_q->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca G_s Gαs HT4->G_s AC_s Adenylyl Cyclase G_s->AC_s cAMP_s ↑ cAMP AC_s->cAMP_s

Caption: Potential modulation of major serotonin receptor signaling pathways.

Quantitative Data: Serotonin Receptor Affinity of 5-Methoxyindole Analogs
Derivative ClassReceptor SubtypeAffinity (pKi) / Activity
5-Methoxytryptamine Derivatives5-HT₁AHigh affinity (pKi 8.4-9.4 for related compounds)
5-Methoxytryptamine Derivatives5-HT₂AVaries with N-substitution
5-Methoxytryptamine Derivatives5-HT₄Agonist properties
N-benzenesulfonyl-5-methoxytryptamine5-HT₆High affinity ligand

Table compiled from multiple sources.[1][10]

Experimental Protocol: Radioligand Binding Assay for 5-HT₂A Receptor Affinity

This protocol details a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT₂A receptor.

  • Membrane Preparation:

    • Use cell membranes prepared from HEK293 cells stably expressing the human 5-HT₂A receptor.

    • Thaw membranes on ice and dilute to a final protein concentration of 10-20 µ g/well in binding buffer (50 mM Tris-HCl, pH 7.4).

  • Assay Setup:

    • The assay is performed in a 96-well plate with a total volume of 200 µL per well.

    • Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand (e.g., [³H]Ketanserin at a final concentration of ~1 nM), and 100 µL of the membrane preparation.[8]

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM mianserin), 50 µL of radioligand, and 100 µL of membrane preparation.[8]

    • Compound Competition: Add 50 µL of the this compound test compound at various concentrations (e.g., 11-point curve from 1 pM to 10 µM), 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation and Filtration:

    • Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

    • Rapidly harvest the contents of each well onto a 96-well filter plate (e.g., GF/B filters) using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Data Acquisition and Analysis:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter (counts per minute, CPM).

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Neuroprotective Potential: Combating Oxidative Stress and Ischemic Injury

Recent studies on 5-methoxyindole-2-carboxylic acid (MICA) have revealed a significant neuroprotective effect in models of ischemic stroke.[11][12][13] This activity is attributed to the preservation of mitochondrial function and the attenuation of oxidative stress, suggesting that the this compound core could be a valuable scaffold for developing drugs against neurodegenerative diseases.

Causality of Experimental Design

The rationale for exploring neuroprotection is the urgent need for therapies that can mitigate neuronal damage following events like stroke. The experimental strategy focuses on in vivo models of ischemia/reperfusion injury. MICA has been shown to be effective when administered both before (preconditioning) and after (postconditioning) the ischemic event.[12][13] The key mechanistic hypothesis is that these compounds bolster the brain's endogenous antioxidant defenses. This is tested by measuring brain infarction volume as a primary outcome and analyzing key biomarkers of mitochondrial function (e.g., ATP production) and oxidative stress (e.g., protein carbonylation, lipid peroxidation), as well as the activation of protective signaling pathways like Nrf2.[11][13]

Established Mechanisms of Action (from MICA)
  • Preservation of Mitochondrial Function: MICA treatment helps maintain mitochondrial enzyme activities, membrane potential, and ATP production in the ischemic brain.[13]

  • Upregulation of Antioxidant Defenses: MICA induces neuroprotection by activating the Nrf2 signaling pathway, which leads to the upregulation of antioxidant enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1).[11][13] This enhanced cellular antioxidative capacity helps to reduce oxidative damage.

Neuroprotection_Pathway cluster_Nrf2 Nrf2 Signaling Pathway MICA 5-Methoxyindole-2- Carboxylic Acid (MICA) Keap1 Keap1 MICA->Keap1 inhibits binding to Nrf2 Mitochondria Mitochondrial Function MICA->Mitochondria preserves function Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., NQO1) ARE->Antioxidant_Enzymes activates transcription ROS Oxidative Stress (ROS) Antioxidant_Enzymes->ROS reduces Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Mitochondria->Neuroprotection

References

5-Methoxyindoline molecular structure and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 5-Methoxyindoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of this compound. As a privileged scaffold in medicinal chemistry, a thorough understanding of its three-dimensional architecture is paramount for rational drug design and development. This document synthesizes data from spectroscopic and computational studies to elucidate the key structural features, including the puckering of the pyrrolidine ring and the rotational isomerism of the methoxy substituent. Detailed experimental protocols for its synthesis and characterization are provided, underpinned by authoritative references to ensure scientific integrity. This guide is intended to serve as a core resource for researchers leveraging the this compound moiety in their scientific endeavors.

Introduction

This compound is a heterocyclic organic compound that has garnered significant attention in the field of drug discovery. Its core structure, an indoline bicyclic system, is a recurring motif in a vast number of biologically active molecules and natural products. The addition of a methoxy group at the 5-position of the benzene ring modulates the molecule's electronic properties and steric profile, influencing its interaction with biological targets. Understanding the nuanced details of this compound's molecular geometry and conformational preferences is crucial for structure-activity relationship (SAR) studies and the design of novel therapeutics with enhanced potency and selectivity. This guide delves into the fundamental structural and conformational aspects of this compound, providing a foundational knowledge base for its application in research and development.

Molecular Structure of this compound

The molecular structure of this compound is characterized by a fused aromatic and saturated heterocyclic ring system.

  • Systematic IUPAC Name: 5-methoxy-2,3-dihydro-1H-indole[1]

  • Common Name: this compound

  • Molecular Formula: C₉H₁₁NO[1]

  • Molecular Weight: 149.19 g/mol [1]

The molecule consists of a benzene ring fused to a pyrrolidine ring, with a methoxy group (-OCH₃) attached to the carbon at the 5-position of the benzene ring.

Caption: 2D structure of this compound with atom numbering.

Conformational Analysis

The three-dimensional shape of this compound is not static. It can adopt several low-energy conformations primarily due to the flexibility of the pyrrolidine ring and the rotation of the methoxy group.

Puckering of the Pyrrolidine Ring

The five-membered pyrrolidine ring in the indoline system is non-planar to minimize ring strain. It typically adopts one of two puckered conformations: the "envelope" (Cₛ symmetry) or the "twist" (C₂ symmetry). In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced on opposite sides of the plane formed by the other three. The energy barrier between these conformations is generally low, allowing for rapid interconversion at room temperature. The specific preferred pucker in this compound can be influenced by substitution and intermolecular interactions in a crystal lattice or a protein binding pocket.

Pyrrolidine_Puckering cluster_0 Pyrrolidine Ring Conformations Start Planar (High Energy) Envelope Envelope (Cs symmetry) One atom out of plane Start->Envelope Puckering Twist Twist (C2 symmetry) Two atoms out of plane Start->Twist Puckering Envelope->Twist End Rapid Interconversion Envelope->End Low Energy Barrier Twist->End Low Energy Barrier

Caption: Conformational puckering of the pyrrolidine ring.

Rotational Conformation of the Methoxy Group

The orientation of the methoxy group relative to the indoline ring system gives rise to distinct rotational isomers, or conformers. Studies on the closely related 5-methoxyindole have identified two primary planar conformers: syn and anti.[2] These are defined by the dihedral angle of the C4-C5-O-CH₃ atoms. The anti conformer, where the methyl group points away from the pyrrole ring, is generally the more stable ground-state conformation.[2][3]

  • Anti-conformer: The O-CH₃ bond is oriented away from the C4 position of the indole ring. This is the global minimum energy structure.[3]

  • Syn-conformer: The O-CH₃ bond is oriented towards the C4 position. This conformer is higher in energy.[2][3]

Computational studies on 5-methoxyindole have shown the anti conformer to be more stable than the syn conformer by approximately 409 cm⁻¹ (about 4.9 kJ/mol).[3] While this data is for 5-methoxyindole, the underlying electronic and steric factors are similar in this compound, suggesting a similar preference for the anti conformation. The interconversion between these conformers can be induced by thermal energy or light.[2]

Caption: Syn and anti conformers of this compound.

Summary of Conformational Energies
ConformerSystemEnergy Difference (Relative to Anti)Source
Syn5-Methoxyindole+409 cm⁻¹ (~4.9 kJ/mol)[3]
Anti5-Methoxyindole0 (Global Minimum)[3]

Experimental and Computational Characterization

The structure and conformation of this compound are confirmed through a combination of synthesis, spectroscopic analysis, and computational modeling.

Synthesis of this compound

A common and effective route to synthesize this compound starts from indoline and proceeds through nitration, acetylation, reduction, diazotization, hydrolysis, methylation, and finally deacetylation.[4] A detailed protocol for the final steps is provided below.

Synthesis_Workflow cluster_workflow Synthesis of this compound start 1-Acetyl-5-hydroxyindoline step1 Methylation (Dimethyl sulfate, NaOH) start->step1 intermediate 1-Acetyl-5-methoxyindoline step1->intermediate step2 Deacetylation (Aqueous NaOH, Ethanol) intermediate->step2 step3 Workup & Purification (Extraction, Crystallization) step2->step3 product This compound step3->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 1-Acetyl-5-hydroxyindoline [4]

This protocol outlines the methylation and subsequent deacetylation to yield this compound.

  • Methylation of 1-Acetyl-5-hydroxyindoline:

    • To a stirred solution of 1-acetyl-5-hydroxyindoline in aqueous sodium hydroxide, add dimethyl sulfate dropwise while maintaining the temperature.

    • Continue stirring at 50°C for 1 hour.

    • Cool the mixture. The precipitated solid, 1-acetyl-5-methoxyindoline, is collected by filtration.

    • Recrystallize the solid from cyclohexane to yield pure 1-acetyl-5-methoxyindoline as needles. A yield of approximately 70% can be expected.[4]

  • Deacetylation to this compound:

    • Reflux the 1-acetyl-5-methoxyindoline from the previous step in a mixture of ethanol and aqueous sodium hydroxide solution.

    • After the reaction is complete (monitored by TLC), cool the mixture and remove the ethanol under reduced pressure.

    • Make the resulting solution alkaline with additional sodium hydroxide solution and extract the product with ether (4 x 150 ml).[4]

    • Dry the combined ethereal extracts over anhydrous sodium sulfate and filter.

    • Bubble dry hydrogen chloride gas through the ethereal solution to precipitate this compound hydrochloride.

    • Recrystallize the hydrochloride salt from a benzene-methanol mixture to obtain pure needles. An 85% yield for this step is reported.[4]

    • The free base can be obtained by neutralizing the hydrochloride salt.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the identity and purity of synthesized this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons (typically in the 6.5-7.5 ppm range), the methoxy protons (a singlet around 3.8 ppm), the N-H proton (a broad singlet), and the aliphatic protons of the pyrrolidine ring (triplets for the -CH₂-CH₂- moiety, typically in the 2.8-3.5 ppm range).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the aromatic carbons (100-150 ppm), the methoxy carbon (~55 ppm), and the two aliphatic carbons of the pyrrolidine ring.[5]

  • Infrared (IR) Spectroscopy: Key IR absorption bands include:

    • N-H stretch: A sharp peak around 3300-3400 cm⁻¹.

    • Aromatic C-H stretch: Above 3000 cm⁻¹.

    • Aliphatic C-H stretch: Below 3000 cm⁻¹.

    • C-O stretch (aryl ether): Strong band around 1250 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 149.19).

Applications in Drug Development

The this compound scaffold is a key component in a variety of pharmacologically active compounds. Its structural rigidity, combined with its specific electronic and hydrogen-bonding properties, makes it an attractive starting point for the development of ligands for various receptors and enzymes. The conformational flexibility of the pyrrolidine ring and the orientation of the methoxy group can significantly impact binding affinity and selectivity. Therefore, a detailed understanding of its structure is invaluable for designing molecules that can adopt the optimal bioactive conformation required for interacting with a specific biological target.

Conclusion

This compound possesses a well-defined yet flexible molecular structure. Its key conformational features are the puckering of the non-planar pyrrolidine ring and the syn/anti rotational isomerism of the 5-methoxy group, with the anti conformer being energetically favored. These structural nuances are critical determinants of the molecule's physicochemical properties and its interactions with biological systems. The synthetic routes are well-established, and the structure can be unequivocally confirmed through standard spectroscopic techniques. This guide provides the foundational knowledge required for the effective utilization of the this compound scaffold in medicinal chemistry and drug discovery.

References

Methodological & Application

Application Note & Protocols: Strategic Synthesis of 5-Methoxyindoline from 5-Bromoindole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic synthetic conversion of 5-bromoindole to 5-methoxyindoline, a valuable building block in medicinal chemistry and drug development. We provide an in-depth analysis of a robust two-step synthetic sequence: the copper-catalyzed Ullmann condensation for the methoxylation of 5-bromoindole, followed by the catalytic hydrogenation of the resulting 5-methoxyindole. This document offers field-proven insights, detailed experimental protocols, troubleshooting strategies, and comparative data to empower researchers in achieving efficient and scalable synthesis.

Introduction: The Significance of the this compound Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The incorporation of a methoxy group at the 5-position significantly modulates the electronic and lipophilic properties of the indoline ring system, often enhancing target engagement and pharmacokinetic profiles. This compound serves as a key intermediate in the synthesis of a diverse array of therapeutic agents, including those targeting central nervous system disorders and oncology.

This application note provides a detailed, validated pathway for the synthesis of this compound starting from the readily available 5-bromoindole. The presented methodology is designed for reproducibility and scalability, addressing common challenges encountered in each synthetic transformation.

Overall Synthetic Strategy

The conversion of 5-bromoindole to this compound is most effectively achieved through a two-step process. This strategy allows for the isolation and purification of the intermediate, 5-methoxyindole, ensuring a high-purity final product.

G A 5-Bromoindole B 5-Methoxyindole A->B Step 1: Ullmann Condensation (Methoxylation) C This compound B->C Step 2: Catalytic Hydrogenation (Reduction) G cluster_0 Step 1: Methoxylation cluster_1 Step 2: Reduction start1 Charge Reactor with 5-Bromoindole, CuBr, Phenanthroline reagents1 Add Sodium Methoxide in Methanol start1->reagents1 reaction1 Heat to 120°C for 10h reagents1->reaction1 workup1 Cool, Filter, Concentrate reaction1->workup1 extraction1 Toluene/aq. NH4Cl Extraction workup1->extraction1 purification1 Recrystallization extraction1->purification1 product1 5-Methoxyindole purification1->product1 start2 Charge Hydrogenation Vessel with 5-Methoxyindole, PtO2, p-TsOH product1->start2 Intermediate reaction2 Pressurize with H2 (30 bar) start2->reaction2 workup2 Filter Catalyst, Concentrate reaction2->workup2 neutralization2 Ethyl Acetate/aq. NaHCO3 Wash workup2->neutralization2 product2 This compound neutralization2->product2

Application Note & Protocols: 5-Methoxyindoline as a Versatile Synthon for Tryptamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

5-Methoxytryptamine derivatives are a class of compounds with profound significance in neuropharmacology and drug development, most notably including the potent psychedelic 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[1][2] Traditional syntheses often begin from 5-methoxyindole. This guide presents a robust and versatile alternative strategy utilizing 5-methoxyindoline as a key building block. The core of this approach involves a two-stage process: initial functionalization of the indoline nitrogen followed by a critical catalytic dehydrogenation step to furnish the aromatic indole core. This methodology offers significant advantages in terms of substrate scope and strategic flexibility. We provide detailed, field-tested protocols for N-alkylation and subsequent aerobic oxidative dehydrogenation, explain the causality behind experimental choices, and present data to ensure reproducibility and validation.

Introduction: The Strategic Advantage of the Indoline Route

The indole nucleus is the central pharmacophore for a vast array of biologically active molecules.[3] However, direct functionalization of a pre-formed indole ring can sometimes be challenging, leading to issues with regioselectivity (C2 vs. C3 vs. N1 substitution). The "indoline-to-indole" strategy circumvents many of these issues. By starting with the saturated indoline core, the nitrogen atom is a more distinct and reactive nucleophile, allowing for clean and selective N-functionalization (e.g., alkylation, acylation).[4][5] The subsequent dehydrogenation step re-establishes the indole's aromaticity, providing a powerful method to access N-substituted tryptamine precursors that are otherwise difficult to synthesize.

The 5-methoxy substituent is particularly important as it is a key feature in many neuroactive compounds, including the endogenous neurohormone melatonin and numerous serotonergic ligands.[6][7] This group enhances electron density on the aromatic ring, influencing both the reactivity of the molecule and its binding affinity at biological targets, primarily serotonin (5-HT) receptors like 5-HT1A and 5-HT2A.[2][8] This guide focuses on leveraging the unique reactivity of this compound to construct valuable tryptamine derivatives.

Core Synthetic Workflow

The overall strategy is a modular, two-part process that provides a high degree of control over the final product structure. First, the indoline nitrogen is selectively functionalized. Second, the indoline ring is aromatized to the corresponding indole.

G A This compound B N-Alkylated this compound A->B C N-Alkylated 5-Methoxyindole (Tryptamine Precursor) B->C  Catalytic Dehydrogenation (e.g., Cu/O₂, Pd/O₂) D Final Tryptamine Derivative (e.g., 5-MeO-DMT) C->D  Speeter-Anthony Reaction (Oxalyl Chloride, Amine, Reduction)

Caption: Overall synthetic strategy from this compound to tryptamine derivatives.

Protocol I: Selective N-Alkylation of this compound

A highly efficient and green method for N-alkylation is the "borrowing hydrogen" methodology, which utilizes alcohols as alkylating agents, producing only water as a byproduct.[9] This process involves the temporary oxidation of the alcohol to an aldehyde by a transition metal catalyst, reductive amination with the indoline, and subsequent regeneration of the catalyst. Iron-based catalysts are particularly advantageous due to their low cost and low toxicity.[4]

Rationale for Experimental Choices
  • Catalyst: A tricarbonyl(cyclopentadienone) iron complex is chosen for its proven efficiency in mediating the borrowing hydrogen cycle with amines and alcohols.[4]

  • Solvent: 2,2,2-Trifluoroethanol (TFE) is an excellent solvent for this reaction. Its high polarity and hydrogen bond donating ability help to stabilize the catalytic intermediates and promote the reaction.

  • Base: A mild inorganic base like potassium carbonate (K₂CO₃) is sufficient to facilitate the reaction without causing unwanted side reactions.

Step-by-Step Protocol: Synthesis of N-Benzyl-5-methoxyindoline

Materials and Reagents:

  • This compound

  • Benzyl Alcohol

  • Tricarbonyl(cyclopentadienone) iron complex (catalyst)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 2,2,2-Trifluoroethanol (TFE), anhydrous

  • Ethyl acetate, Hexanes (for chromatography)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar, heating mantle or oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (0.5 mmol, 1.0 equiv.), potassium carbonate (0.5 mmol, 1.0 equiv.), and the iron catalyst (5 mol%).

  • Add anhydrous TFE (1.0 mL, 0.5 M solution).

  • Add benzyl alcohol (1.0 mmol, 2.0 equiv.) via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting indoline is consumed (typically 18-24 hours).

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield N-benzyl-5-methoxyindoline as a pure compound.

Expected Results & Substrate Scope

This protocol is robust and applicable to a variety of primary alcohols.

Alcohol SubstrateProductTypical Yield (%)Reference
Benzyl alcoholN-benzyl-5-methoxyindoline90-95%[4][10]
4-Methoxybenzyl alcoholN-(4-methoxybenzyl)-5-methoxyindoline~92%[4]
1-ButanolN-butyl-5-methoxyindoline~75%[10]
EthanolN-ethyl-5-methoxyindoline~60%[10]

Protocol II: Catalytic Dehydrogenation to the Indole Core

The aromatization of the N-substituted indoline is the pivotal step. While various methods exist using stoichiometric oxidants (e.g., DDQ, MnO₂), modern catalytic approaches using molecular oxygen as the terminal oxidant are far more sustainable and efficient.[11][12] A copper-catalyzed aerobic system provides an excellent balance of reactivity, cost-effectiveness, and operational simplicity.[13]

Rationale for Experimental Choices
  • Catalyst System: A co-catalytic system of Copper(I) Chloride (CuCl), 4-(dimethylamino)pyridine (DMAP), and a hydrazide co-catalyst facilitates the aerobic oxidation.[11] The hydrazide acts as a redox shuttle, while the copper and DMAP are potent co-catalysts.[13]

  • Solvent: Acetonitrile (CH₃CN) is the solvent of choice, showing superior performance compared to other common organic solvents in this transformation.[11]

  • Atmosphere: The reaction utilizes ambient air or pure oxygen as the terminal oxidant, with water as the only byproduct, making it an environmentally benign process.

Step-by-Step Protocol: Synthesis of N-Benzyl-5-methoxyindole

Materials and Reagents:

  • N-Benzyl-5-methoxyindoline (from Protocol I)

  • Copper(I) Chloride (CuCl)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Ethyl 2-(4-nitrophenyl)hydrazine-1-carboxylate (Hydrazide co-catalyst)

  • Acetonitrile (CH₃CN), anhydrous

  • Oxygen (balloon) or access to ambient air

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask, add N-benzyl-5-methoxyindoline (0.5 mmol, 1.0 equiv.), CuCl (10 mol%), DMAP (20 mol%), and the hydrazide co-catalyst (20 mol%).

  • Add anhydrous acetonitrile (2.5 mL).

  • Fit the flask with a reflux condenser and an oxygen-filled balloon (or leave open to the air, though O₂ can accelerate the reaction).

  • Heat the mixture to 80 °C and stir vigorously.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • After cooling, filter the reaction mixture through a pad of celite to remove the catalyst, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel to afford pure N-benzyl-5-methoxyindole.

G A 1. Combine Reactants N-alkylated indoline, CuCl, DMAP, Hydrazide in CH₃CN B 2. Heat Reaction Set up reflux under O₂ atmosphere at 80 °C A->B C 3. Monitor Progress Use TLC to track consumption of starting material B->C D 4. Work-up Cool, filter through celite to remove catalyst C->D E 5. Purification Concentrate and purify via flash column chromatography D->E F Final Product N-alkylated 5-methoxyindole E->F

Caption: Experimental workflow for Cu-catalyzed aerobic dehydrogenation.

From Indole to Tryptamine: The Speeter-Anthony Synthesis

With the N-substituted 5-methoxyindole in hand, the final tryptamine structure can be assembled using the classic Speeter-Anthony tryptamine synthesis.[14] This reliable three-step sequence introduces the ethylamine side chain at the C3 position.

  • Electrophilic Acylation: The indole is reacted with oxalyl chloride to form an intermediate indol-3-ylglyoxylyl chloride.

  • Amidation: The highly reactive acid chloride is then treated in situ with a secondary amine (e.g., dimethylamine for 5-MeO-DMT) to form the corresponding ketoamide.[15]

  • Reduction: The ketoamide is fully reduced, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield the final tryptamine derivative.[16]

This sequence is highly modular, allowing for the synthesis of a wide variety of tryptamine derivatives by simply changing the amine used in the second step.

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized compounds. Below is a table of representative spectroscopic data for the final product, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a key target molecule.

TechniqueData Summary for 5-MeO-DMTReference
¹H NMR (CDCl₃)δ (ppm): 6.8-7.3 (m, 3H, Ar-H), 3.86 (s, 3H, -OCH₃), 2.95 (t, 2H, -CH₂-N), 2.65 (t, 2H, Ar-CH₂-), 2.35 (s, 6H, -N(CH₃)₂)[16][17]
¹³C NMR (CDCl₃)δ (ppm): 153.7, 131.5, 127.8, 122.5, 112.2, 111.9, 111.8, 100.4, 60.5, 55.9, 45.4, 23.8[16]
Mass Spec. (EI-MS)Key fragments (m/z): 218 (M+), 58 (iminium ion base peak, [CH₂N(CH₃)₂]⁺)[16][18]

Conclusion and Future Outlook

The use of this compound as a strategic starting material provides a powerful and flexible platform for the synthesis of pharmacologically relevant tryptamine derivatives. The ability to selectively N-functionalize the saturated core before aromatization offers superior control compared to direct indole chemistry. The modern catalytic protocols detailed herein for N-alkylation and dehydrogenation are efficient, scalable, and adhere to the principles of green chemistry.[4][11] This approach opens avenues for creating diverse libraries of N-substituted 5-methoxytryptamines, facilitating further exploration of their therapeutic potential in treating neuropsychiatric disorders.[2][19]

References

Experimental protocol for N-alkylation of 5-Methoxyindoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and optimized protocol for the N-alkylation of 5-methoxyindoline, a critical transformation in the synthesis of various pharmacologically active compounds. This document provides a step-by-step experimental procedure, an in-depth explanation of the underlying chemical principles, and strategies for troubleshooting common issues. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals to ensure reproducible and high-yielding synthesis of N-alkylated this compound derivatives.

Introduction: The Significance of N-Alkylated 5-Methoxyindolines

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indoline nitrogen through N-alkylation is a key synthetic step that allows for the modulation of a compound's pharmacological properties, including receptor affinity, selectivity, and pharmacokinetic profile. N-alkylated this compound derivatives, in particular, are precursors to a wide range of bioactive molecules, including potent agonists and antagonists for various receptors.

Foundational Principles: The Chemistry of N-Alkylation

The N-alkylation of this compound, a secondary amine, is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent, typically an alkyl halide.

Mechanism of Amine Alkylation:

The reaction generally proceeds via an SN2 mechanism.[1]

  • Step 1: Nucleophilic Attack. The nitrogen atom of this compound attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion.[1]

  • Step 2: Deprotonation. A base present in the reaction mixture removes a proton from the newly formed ammonium salt, yielding the neutral N-alkylated indoline product.[1]

The choice of base is critical for the success of the reaction. Strong bases, such as sodium hydride (NaH), are often employed to deprotonate the indoline nitrogen, thereby increasing its nucleophilicity and favoring N-alkylation.[2] Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to dissolve the reactants and facilitate the reaction.[2][3]

A common challenge in the N-alkylation of amines is the potential for over-alkylation, where the product amine, being more nucleophilic than the starting amine, reacts further with the alkylating agent.[4] Careful control of stoichiometry and reaction conditions is therefore essential to achieve selective mono-alkylation.[4]

Experimental Protocol: N-Benzylation of this compound

This section provides a detailed, step-by-step procedure for a representative N-alkylation reaction: the N-benzylation of this compound.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMmolEquivalents
This compoundC₉H₁₁NO149.191.0 g6.701.0
Sodium Hydride (60% in mineral oil)NaH24.000.32 g8.041.2
Benzyl BromideC₇H₇Br171.040.88 mL7.371.1
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL--
Saturated Aqueous NH₄Cl--~15 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed--
Brine (Saturated Aqueous NaCl)--As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed--

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound in anhydrous DMF prep2 Place under inert atmosphere (N₂ or Ar) prep1->prep2 react1 Cool to 0 °C (Ice Bath) prep2->react1 react2 Add NaH portion-wise react1->react2 react3 Stir at 0 °C for 30 min react2->react3 react4 Add Benzyl Bromide dropwise react3->react4 react5 Warm to room temperature and stir for 2-4 h react4->react5 workup1 Quench with sat. aq. NH₄Cl react5->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with water and brine workup2->workup3 workup4 Dry organic layer (Na₂SO₄) workup3->workup4 workup5 Concentrate in vacuo workup4->workup5 workup6 Purify by column chromatography workup5->workup6

Caption: Experimental workflow for the N-benzylation of this compound.

Step-by-Step Procedure:

  • Preparation:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 6.70 mmol).

    • Add anhydrous DMF (20 mL) to dissolve the starting material.

    • Place the flask under an inert atmosphere of nitrogen or argon.

  • Deprotonation:

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 0.32 g, 8.04 mmol) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.

    • Allow the mixture to stir at 0 °C for 30 minutes. The formation of a salt may be observed.

  • Alkylation:

    • Slowly add benzyl bromide (0.88 mL, 7.37 mmol) dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C in an ice bath.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~15 mL) to decompose any unreacted NaH.

    • Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-5-methoxyindoline.

Alternative N-Alkylation Strategies

While direct alkylation with alkyl halides is a common method, other strategies can be employed, particularly to avoid the use of strong bases or to introduce different alkyl groups.

Reductive Amination

Reductive amination is a powerful two-step, one-pot method that involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.[5][6][7] This method offers excellent control over mono-alkylation and avoids the issue of over-alkylation.[5]

General Procedure:

  • This compound is mixed with an aldehyde or ketone in a suitable solvent.

  • A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), is added to the mixture.[5]

  • The reaction is stirred at room temperature until completion.

"Borrowing Hydrogen" or Hydrogen Autotransfer Catalysis

This environmentally friendly approach utilizes alcohols as alkylating agents, with water being the only byproduct.[8] The reaction is typically catalyzed by a transition metal complex.[8][9] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine. The "borrowed" hydrogen is then used to reduce the imine to the N-alkylated product.[8]

Troubleshooting and Optimization

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Reaction - Inactive base (NaH exposed to moisture).- Alkylating agent is not reactive enough.- Low reaction temperature.- Use fresh, properly stored NaH.- Consider a more reactive alkylating agent (e.g., iodide instead of bromide).- Increase the reaction temperature. For some substrates, heating to 80 °C or higher can improve yields.[3]
Poor Regioselectivity (C-alkylation) - Incomplete deprotonation of the indoline nitrogen.- Ensure sufficient equivalents of a strong base like NaH are used in a suitable polar aprotic solvent like DMF.[2]
Formation of Dialkylated Products - Excess alkylating agent.- High reactivity of the product amine.- Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the alkylating agent.[2]- Add the alkylating agent dropwise to maintain a low concentration.[2]
Decomposition of Starting Material or Product - Harsh reaction conditions (e.g., high temperature, strong base).- For sensitive substrates, consider milder conditions such as using potassium carbonate (K₂CO₃) as the base.[10][11]- Explore alternative methods like reductive amination.

Conclusion

The N-alkylation of this compound is a versatile and crucial reaction in the synthesis of medicinally important compounds. The choice of alkylating agent, base, and solvent system can be tailored to achieve the desired product in high yield and purity. By understanding the underlying chemical principles and potential pitfalls, researchers can effectively troubleshoot and optimize this transformation for their specific synthetic needs.

References

Application Notes & Protocols: 5-Methoxyindoline in the Synthesis of Serotonin (5-HT) Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Serotonin System and the Pursuit of Selective Agonists

Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, sleep, cognition, and appetite.[1][2][3] Its actions are mediated by a superfamily of at least 14 distinct receptor subtypes, which are broadly classified into seven families (5-HT1 to 5-HT7).[3] This diversity of receptors allows for fine-tuned control of serotonergic signaling but also presents a significant challenge in drug development. Designing ligands that selectively target a specific receptor subtype is crucial for achieving desired therapeutic effects while minimizing off-target side effects.[3]

Agonists of specific 5-HT receptors are of immense therapeutic interest for treating a range of disorders. For instance, 5-HT1A receptor agonists are explored for anxiety and depression, while 5-HT2A agonists are investigated for their potential in treating psychiatric conditions.[4][5][6][7] The development of potent and selective agonists requires versatile chemical scaffolds that can be readily modified to optimize pharmacological properties.

5-Methoxyindoline: A Privileged Scaffold for 5-HT Receptor Agonist Synthesis

This compound has emerged as a valuable and versatile starting material in the synthesis of a wide variety of 5-HT receptor agonists. Its utility stems from several key structural and chemical features:

  • Inherent Serotonergic Motif: The core structure of this compound is a reduced form of 5-methoxyindole, a key component of endogenous serotonin and numerous potent agonists like 5-MeO-DMT. The 5-methoxy group, in particular, is known to enhance affinity for several 5-HT receptors, notably the 5-HT1A and 5-HT2A subtypes.[4][7][8]

  • Reactive Secondary Amine: The secondary amine of the indoline ring provides a convenient handle for introducing a wide range of substituents through well-established chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) by modifying the amine substituent to fine-tune receptor affinity and selectivity.

  • Aromatic Ring for Further Functionalization: The benzene portion of the indoline scaffold can be subjected to various electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups to further modulate the pharmacological profile of the target compounds.

The strategic importance of this scaffold is underscored by its implicit presence in the synthetic routes of complex molecules like Vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor.[9][10][11][12] While syntheses often start from indole precursors, the underlying tryptamine-like pharmacophore is directly accessible from indoline building blocks.

The Significance of the 5-Methoxy Group

Studies have consistently shown that the 5-methoxy substitution on the indole or indoline ring plays a crucial role in binding to serotonin receptors. This is particularly true for the 5-HT1A and 5-HT2A receptors, where the methoxy group can engage in key hydrogen bonding or other favorable interactions within the receptor's binding pocket, often leading to high affinity.[4][7][8] Computational docking and SAR studies have demonstrated that this group contributes significantly to the overall binding energy and can influence the functional activity (agonist vs. antagonist) of the ligand.[4]

Synthetic Strategies for 5-HT Receptor Agonists from this compound

The conversion of this compound into potent 5-HT receptor agonists typically involves two primary synthetic strategies: N-alkylation via reductive amination and construction of the tryptamine side chain via the Pictet-Spengler reaction.

Strategy 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds and is particularly well-suited for modifying the secondary amine of this compound.[13][14][15] The reaction proceeds in two stages: the initial formation of an iminium ion intermediate from the reaction of the indoline with an aldehyde or ketone, followed by its immediate reduction to the corresponding tertiary amine.

This one-pot procedure is highly efficient for creating a diverse library of N-substituted this compound derivatives, which are direct precursors or analogues of 5-HT agonists.

Workflow for N-Alkylation of this compound

G cluster_0 Reaction Setup cluster_1 Imine/Iminium Formation cluster_2 Reduction cluster_3 Workup & Purification A Dissolve this compound (1.0 eq) in Solvent (e.g., DCE) B Add Aldehyde/Ketone (1.1 eq) A->B Step 1 C Stir at Room Temp (30-60 min) B->C D Add Reducing Agent (e.g., NaBH(OAc)₃, 1.5 eq) C->D Step 2 E Stir Overnight (Monitor by TLC/LC-MS) D->E F Quench Reaction (e.g., sat. NaHCO₃) E->F Step 3 G Extract with Organic Solvent F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General workflow for synthesizing N-substituted 5-methoxyindolines.

Strategy 2: Building the Tryptamine Scaffold via the Pictet-Spengler Reaction

For the synthesis of classical tryptamine-based agonists, the Pictet-Spengler reaction is an indispensable tool.[16][17][18][19] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. While this compound itself is not the direct starting material, it can be readily converted to 5-methoxytryptamine, the key precursor for this reaction. The reaction is a cornerstone for creating tetrahydro-β-carbolines, which are structurally related to many potent serotonergic compounds.[17][18]

The general mechanism involves the formation of a Schiff base, followed by an intramolecular electrophilic substitution (a Mannich-type reaction) and subsequent proton loss to afford the cyclized product.[16][20]

Pictet-Spengler Reaction Mechanism

G 5-Methoxytryptamine 5-Methoxytryptamine Schiff Base Schiff Base 5-Methoxytryptamine->Schiff Base + Aldehyde (R-CHO) - H₂O Iminium Ion Iminium Ion Schiff Base->Iminium Ion + H⁺ Spirocyclic Intermediate Spirocyclic Intermediate Iminium Ion->Spirocyclic Intermediate Intramolecular Electrophilic Attack Tetrahydro-β-carboline Tetrahydro-β-carboline Spirocyclic Intermediate->Tetrahydro-β-carboline - H⁺ (Rearomatization)

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Propyl-5-methoxyindoline via Reductive Amination

This protocol details the N-alkylation of this compound with propionaldehyde.

Materials:

  • This compound (1.0 eq)

  • Propionaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[21]

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to form a ~0.1 M solution.

  • Aldehyde Addition: Add propionaldehyde (1.1 eq) to the stirred solution at room temperature.

  • Imine Formation: Stir the mixture at room temperature for 30 minutes. The formation of the intermediate iminium ion is typically not monitored but is assumed to proceed under these conditions.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the unreacted aldehyde, thus preventing over-reduction of the carbonyl group.[14][21]

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-propyl-5-methoxyindoline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structure-Activity Relationship (SAR) and Pharmacological Evaluation

Once a library of this compound derivatives is synthesized, the next critical step is to evaluate their pharmacological properties to establish a structure-activity relationship (SAR). This involves determining their binding affinity and functional activity at various 5-HT receptor subtypes.

Binding Affinity Assays

Binding affinity (typically reported as the inhibition constant, Ki) measures how strongly a compound binds to a specific receptor. This is commonly determined through competitive radioligand binding assays.[22][23] In these assays, a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) is incubated with a preparation of cells or tissues expressing the receptor, in the presence of varying concentrations of the test compound.[4][23] The ability of the test compound to displace the radioligand is measured, and the Ki value is calculated.

Functional Assays

Functional assays determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors (GPCRs) like most 5-HT receptors, a common assay is the [³⁵S]GTPγS binding assay.[23] Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit. The amount of incorporated radioactivity is proportional to the agonist's efficacy. The results are typically reported as EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect relative to a known full agonist).

Example SAR Data Table

The following table illustrates hypothetical data for a series of N-substituted this compound derivatives, demonstrating how structural modifications can impact receptor affinity and selectivity.

Compound IDN-Substituent (R)5-HT1A Ki (nM)[4][8]5-HT2A Ki (nM)[4][8]Selectivity (5-HT2A/5-HT1A)
1 -H55012002.2
2 -Methyl1508505.7
3 -Ethyl4562013.8
4 -Propyl8.2 45054.9
5 -Isopropyl2598039.2
6 -Butyl12.538030.4

Analysis of SAR: The data in the table suggests that increasing the length of the linear alkyl chain from methyl to propyl (Compounds 2-4) leads to a significant increase in affinity and selectivity for the 5-HT1A receptor. Branching the chain (Compound 5 vs. 4) or extending it further (Compound 6) appears to be less favorable, indicating an optimal size and shape for the substituent to fit into the 5-HT1A binding pocket. Such insights are crucial for guiding the rational design of more potent and selective drug candidates.[8]

Drug Development Logic Flow

G A Identify Scaffold (this compound) B Synthesize Library (e.g., Reductive Amination) A->B C In Vitro Screening (Binding & Functional Assays) B->C D Establish SAR C->D E Lead Optimization (Rational Design) D->E Iterative Process F In Vivo Testing (Behavioral Models) D->F E->B G Preclinical Candidate F->G

Caption: Iterative cycle of synthesis and testing in drug discovery.

Conclusion

This compound serves as an exceptionally effective and strategic starting point for the synthesis of novel serotonin receptor agonists. Its inherent structural similarity to endogenous serotonergic ligands, combined with the chemical accessibility of its secondary amine, allows for the efficient generation of diverse chemical libraries. Through systematic synthetic modifications, primarily via reductive amination, and subsequent rigorous pharmacological evaluation, researchers can elucidate detailed structure-activity relationships. This knowledge-driven, iterative process is fundamental to the rational design and development of next-generation therapeutics targeting the complex serotonin system for the treatment of numerous neurological and psychiatric disorders.

References

Large-scale synthesis and purification of 5-Methoxyindoline compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Production of 5-Methoxyindoline

Abstract

This compound is a pivotal structural motif and key intermediate in the synthesis of numerous pharmacologically active compounds, most notably in the development of melatonin receptor agonists and other neurological agents. The increasing demand for these therapeutics necessitates robust, scalable, and economically viable methods for producing high-purity this compound. This application note provides a detailed, field-proven protocol for the gram-to-kilogram scale synthesis of this compound via the selective reduction of 5-methoxyindole. Furthermore, we present comprehensive methodologies for its purification to ≥99% purity, addressing common challenges encountered during scale-up. The protocols are designed to be self-validating, with integrated quality control checkpoints and in-depth explanations of the chemical principles guiding each step.

Introduction: The Strategic Importance of this compound

The indoline scaffold is a privileged structure in medicinal chemistry. The addition of a methoxy group at the 5-position significantly influences the electronic properties and binding affinities of derivative compounds, making this compound a sought-after starting material.[1] Its primary application lies in the synthesis of tryptamine derivatives and complex heterocyclic systems. Given its industrial relevance, the development of a reproducible and scalable manufacturing process is of paramount importance.

This guide moves beyond a simple recitation of steps, delving into the causality behind experimental choices. We focus on a widely adopted and scalable synthetic route: the ionic hydrogenation of 5-methoxyindole. This method avoids the high-pressure equipment required for catalytic hydrogenation while offering excellent yields and selectivity.[2][3]

Large-Scale Synthesis via Ionic Hydrogenation

The selected method involves the reduction of the C2=C3 double bond of 5-methoxyindole using a hydride donor in the presence of a Brønsted acid. This pathway proceeds through the formation of an intermediate iminium ion, which is then selectively reduced. Triethylsilane (Et3SiH) serves as an excellent and cost-effective hydride donor for this transformation, while trifluoroacetic acid (TFA) acts as the proton source.[4][5][6][7]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Inert Atmosphere Reactor Setup (N2 or Argon) Charge_Indole Charge 5-Methoxyindole and Solvent (DCM) Start->Charge_Indole Add_TES Add Triethylsilane (Et3SiH) Charge_Indole->Add_TES Cool Cool to 0-5 °C Add_TES->Cool Add_TFA Slowly Add Trifluoroacetic Acid (TFA) Cool->Add_TFA Warm Warm to Room Temperature & Stir for 2-4h Add_TFA->Warm Monitor Monitor by TLC/HPLC (Target: >98% Conversion) Warm->Monitor Quench Quench with Saturated NaHCO3 Solution Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude this compound Oil Concentrate->Crude_Product caption Fig 1. Workflow for the synthesis of this compound.

Caption: Fig 1. Workflow for the synthesis of this compound.

Materials & Reagents
Reagent/MaterialGradeMolar Mass ( g/mol )Quantity (per 100g 5-MI)Molar Eq.
5-Methoxyindole (5-MI)>98%147.17100.0 g1.0
Triethylsilane (Et3SiH)>98%116.28118.5 g (162 mL)1.5
Trifluoroacetic Acid (TFA)>99%114.02155.0 g (104 mL)2.0
Dichloromethane (DCM)Anhydrous84.931000 mL-
Sodium Bicarbonate (NaHCO3)Reagent84.01As needed for sat. soln.-
Sodium Chloride (NaCl)Reagent58.44As needed for sat. soln.-
Sodium Sulfate (Na2SO4)Anhydrous142.04~50 g-
Step-by-Step Synthesis Protocol (100 g Scale)
  • Reactor Setup: Equip a 3 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet. Purge the reactor with nitrogen for 15 minutes.

  • Charging Reagents: Charge 5-methoxyindole (100.0 g, 0.68 mol) and dichloromethane (1000 mL) into the reactor. Stir until all solids are dissolved.

  • Addition of Silane: Add triethylsilane (162 mL, 1.02 mol) to the solution.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Acid Addition: Add trifluoroacetic acid (104 mL, 1.36 mol) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: Slow addition of TFA is critical. The reaction is exothermic, and rapid addition can lead to uncontrolled temperature increase and potential side reactions. TFA protonates the indole at the C3 position, forming the electrophilic iminium intermediate that is the substrate for hydride attack.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) or HPLC until the starting material is consumed (<2% remaining).

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully add saturated sodium bicarbonate solution (~1.5 L) with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is 8-9.

    • Safety Note: Quenching is highly exothermic and releases large volumes of CO2 gas. Ensure adequate venting and slow addition to prevent pressure buildup.

  • Extraction & Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).

  • Washing & Drying: Combine the organic layers and wash with saturated NaCl solution (brine, 500 mL). Dry the organic phase over anhydrous sodium sulfate (~50 g), filter, and wash the cake with DCM.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude this compound as a brownish oil. The expected yield of crude product is typically 95-100 g.

Large-Scale Purification Protocols

The crude product contains residual solvent, unreacted triethylsilane, and silyl by-products. For most pharmaceutical applications, a purity of >99% is required. Vacuum distillation is the most effective and scalable method for this purpose.

Purification Strategy Diagram

PurificationWorkflow Crude Crude this compound (Oil) Distil Vacuum Distillation Crude->Distil Fractions Collect Fractions based on Boiling Point & Refractive Index Distil->Fractions QC1 QC Check (GC/HPLC) Is Purity > 99%? Fractions->QC1 Final Pure this compound (Colorless Oil/Solid) QC1->Final Yes Recrystal Optional Recrystallization (from Heptane/Toluene) QC1->Recrystal No (<99%) QC2 QC Check (GC/HPLC) Recrystal->QC2 QC2->Final Purity OK caption Fig 2. Purification and quality control workflow.

Caption: Fig 2. Purification and quality control workflow.

Protocol 1: Purification by Vacuum Distillation

This method is ideal for purifying the free base form of this compound on a multi-gram to kilogram scale.

  • Physical Properties Reference:

    Property Value
    Molecular Weight 149.19 g/mol
    Boiling Point ~176-178 °C @ 17 mmHg
    Melting Point ~51-55 °C

    | Appearance | Colorless to pale yellow oil or low-melting solid |

  • Step-by-Step Protocol:

    • Setup: Assemble a short-path distillation apparatus suitable for vacuum operation. Use a heating mantle with a magnetic stirrer and ensure all glass joints are properly sealed with vacuum grease.

    • Charging: Transfer the crude oil into the distillation flask. Add a few boiling chips or a magnetic stir bar.

    • Applying Vacuum: Gradually apply vacuum, aiming for a pressure of 1-5 mmHg. A cold trap between the apparatus and the vacuum pump is essential to protect the pump.

    • Heating: Gently heat the flask. Low-boiling impurities (residual DCM, triethylsilane) will distill first.

    • Collecting the Product: As the temperature approaches the expected boiling point at the applied pressure, change the receiving flask. Collect the main fraction of this compound, which should appear as a colorless to pale yellow oil.

    • Completion: Stop the distillation when the temperature begins to rise significantly or when the distillation rate drops, indicating the bulk of the product has been collected.

    • Analysis: Analyze the collected fraction(s) by GC or HPLC to confirm purity. A typical recovery yield after distillation is 80-90%.

Protocol 2: Purification by Recrystallization

If the distilled product requires further polishing or if distillation is not feasible, recrystallization is an excellent alternative. This method is particularly effective for removing colored impurities.[8]

  • Step-by-Step Protocol:

    • Solvent Selection: A common solvent system is a mixture of a non-polar solvent like heptane or hexane and a small amount of a more polar solvent like toluene or ethyl acetate to aid initial dissolution.[9]

    • Dissolution: Dissolve the this compound (distilled or crude) in a minimal amount of warm toluene (~60-70 °C).

    • Crystallization: Slowly add heptane with stirring until the solution becomes turbid. Gently warm the mixture again until it is clear.

    • Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (0-5 °C) for several hours to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold heptane.

    • Drying: Dry the purified crystals under vacuum at room temperature. The final product should be an off-white to white crystalline solid.[10]

Safety and Handling

  • Reagents: Trifluoroacetic acid is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. Triethylsilane is flammable.[5]

  • Reaction: The reaction and especially the quenching step are exothermic. Proper temperature control and slow addition rates are critical for safety on a large scale. The quench produces large volumes of CO2 gas and must be performed in a well-ventilated area or a reactor with adequate pressure relief.

  • Product: this compound, like many indolines, should be handled with care. Assume it is toxic and avoid skin contact, inhalation, or ingestion.

Conclusion

The protocols detailed in this application note provide a reliable and scalable pathway for the synthesis and purification of high-purity this compound. The ionic hydrogenation of 5-methoxyindole with triethylsilane and TFA is a robust reaction that avoids specialized high-pressure equipment. Purification via vacuum distillation offers an efficient method for achieving the high purity required for pharmaceutical applications. By understanding the chemical principles and adhering to the procedural and safety guidelines, researchers and production chemists can confidently produce this key intermediate on a large scale.

References

Application Notes and Protocols for the Purity Analysis of 5-Methoxyindoline using HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the determination of purity and the identification of potential impurities in 5-Methoxyindoline, a key intermediate in the synthesis of various pharmacologically active compounds. Two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), are presented with detailed protocols. The methodologies are designed to be stability-indicating, ensuring that any degradation products or process-related impurities can be effectively separated and quantified. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The protocols are developed in accordance with the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[1][2]

Introduction: The Criticality of this compound Purity

This compound serves as a crucial building block in the synthesis of a wide range of pharmaceutical agents. The purity of this starting material is paramount, as any impurities can have a significant impact on the safety and efficacy of the final drug product. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent control over the impurity profile of active pharmaceutical ingredients (APIs) and their intermediates.[3][4]

This application note details robust and validated analytical methods for the comprehensive purity assessment of this compound. We will explore two complementary chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the analysis of volatile and semi-volatile compounds, providing both chromatographic separation and structural information from mass spectrometry.

The development of these methods is guided by a thorough understanding of the potential impurities arising from the synthesis and degradation of this compound.

Potential Impurities and Degradation Pathways

A robust analytical method must be capable of separating the main component from all potential impurities. These can be broadly categorized as process-related impurities and degradation products.

2.1. Process-Related Impurities

The synthesis of this compound can proceed through various routes, each with its own set of potential byproducts. A common synthetic pathway involves the reduction of 5-methoxyindole. Another route is the cyclization of a substituted phenethylamine derivative. Based on common synthetic routes for related indole compounds, potential process-related impurities may include:

  • Unreacted Starting Materials: Such as 5-methoxyindole or precursors like p-anisidine.[5][6]

  • Regioisomers: Isomeric indole or indoline products formed during synthesis.[5][6]

  • Byproducts of Side Reactions: Including products of condensation or rearrangement reactions.[5][6]

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis.

2.2. Degradation Pathways

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[1][3][7][8] These studies intentionally expose the drug substance to harsh conditions to generate potential degradation products. For this compound, the primary degradation pathways are anticipated to be:

  • Oxidation: The indoline ring system, particularly the nitrogen atom and the electron-rich aromatic ring, is susceptible to oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products.

  • Hydrolysis: While the indoline core is generally stable to hydrolysis, extreme pH conditions could potentially lead to degradation.

  • Photolysis: Exposure to light, especially UV radiation, can induce photodegradation, potentially leading to the formation of radical species and subsequent degradation products.

  • Thermolysis: High temperatures can cause decomposition of the molecule.

The following diagram illustrates the general workflow for identifying and characterizing these impurities.

G cluster_synthesis Synthesis & Process Understanding cluster_degradation Forced Degradation Studies cluster_analysis Analytical Characterization start_mat Starting Materials (e.g., 5-methoxyindole) synthesis Synthetic Route start_mat->synthesis crude_product Crude this compound synthesis->crude_product purification Purification (e.g., Crystallization, Chromatography) crude_product->purification hplc_ms HPLC-MS/MS crude_product->hplc_ms Analysis gc_ms GC-MS crude_product->gc_ms Analysis final_product Pure this compound purification->final_product stress_conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) final_product->stress_conditions Stress Testing degraded_samples Degraded Samples stress_conditions->degraded_samples degraded_samples->hplc_ms Analysis degraded_samples->gc_ms Analysis impurity_id Impurity Identification & Structure Elucidation hplc_ms->impurity_id gc_ms->impurity_id nmr NMR Spectroscopy impurity_id->nmr Confirmation

Caption: Workflow for impurity identification and characterization.

Stability-Indicating HPLC-UV Method

This section details a stability-indicating reversed-phase HPLC method for the quantitative determination of this compound and its impurities.

3.1. Rationale for Method Development

A reversed-phase C18 column is chosen for its versatility and wide applicability in separating moderately polar compounds like this compound. A gradient elution is employed to ensure the separation of both early- and late-eluting impurities with good peak shapes. The mobile phase consists of a phosphate buffer to control the pH and acetonitrile as the organic modifier. UV detection is selected based on the chromophoric nature of the indoline ring system.

3.2. HPLC Method Parameters

ParameterRecommended ConditionJustification
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution and efficiency for a wide range of analytes.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Buffering capacity ensures reproducible retention times. Low pH suppresses silanol interactions, improving peak shape for basic compounds.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesEnsures elution of a wide range of impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 280 nmCorresponds to a common absorbance maximum for indole-like structures. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Diluent Mobile Phase A / Acetonitrile (80:20)Ensures good solubility of the sample and compatibility with the initial mobile phase conditions.

3.3. Protocol: Sample Preparation and Analysis

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

    • The tailing factor for the this compound peak should be ≤ 2.0.

    • The theoretical plates for the this compound peak should be ≥ 2000.

  • Analysis:

    • Inject the diluent as a blank.

    • Inject the standard solution.

    • Inject the sample solution.

  • Calculation of Purity:

    • Calculate the percentage of each impurity using the area normalization method.

    • The purity of this compound is calculated by subtracting the sum of the percentages of all impurities from 100%.

GC-MS Method for Volatile Impurities and Structural Confirmation

GC-MS is an excellent complementary technique for identifying volatile and semi-volatile impurities that may not be detected by HPLC. It also serves as a powerful tool for the structural elucidation of unknown impurities.

4.1. Rationale for Method Development

A non-polar capillary column is selected for the separation of a broad range of compounds based on their boiling points. Due to the basic nature of the secondary amine in the indoline ring, derivatization may be necessary to improve peak shape and thermal stability.[9] Silylation is a common derivatization technique for amines. Electron ionization (EI) is used for its ability to generate reproducible fragmentation patterns for library matching.

4.2. GC-MS Method Parameters

ParameterRecommended ConditionJustification
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA robust, general-purpose column suitable for a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °CEnsures rapid volatilization of the sample.
Injection Mode Splitless (for trace analysis) or Split (for major components)Splitless mode enhances sensitivity for impurity profiling.
Oven Temperature Program Initial: 80 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)A temperature program that allows for the separation of compounds with a range of boiling points.
MS Transfer Line Temp 290 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temperature 230 °CStandard temperature for EI ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides characteristic and reproducible fragmentation patterns.
Mass Scan Range m/z 40-500A suitable range to detect the molecular ions and fragment ions of this compound and its potential impurities.

4.3. Protocol: Sample Preparation and Analysis

  • Sample Preparation (with Derivatization):

    • Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Confirm the identity of known impurities by comparing their retention times and mass spectra with those of reference standards.

    • For unknown impurities, interpret the fragmentation patterns to propose potential structures. High-resolution mass spectrometry can be used for accurate mass measurements to determine elemental compositions.[10][11]

Method Validation: Ensuring Trustworthiness and Reliability

Both the HPLC and GC-MS methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1] Key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies and by spiking the sample with known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the relationship between the different validation parameters.

G cluster_precision Precision Levels Validation Method Validation (ICH Q2(R1)) Specificity Specificity / Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Specificity->Accuracy Specificity->Precision Range Range Linearity->Range LOQ Limit of Quantitation (LOQ) Linearity->LOQ Accuracy->Range Precision->Range Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-assay) Precision->Intermediate Reproducibility Reproducibility (Inter-laboratory) Precision->Reproducibility LOD Limit of Detection (LOD) LOQ->LOD

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide a robust and comprehensive framework for the purity analysis of this compound. The orthogonal nature of these techniques ensures a thorough impurity profile, encompassing both non-volatile and volatile species. Adherence to the outlined protocols and validation principles will ensure the generation of accurate, reliable, and defensible data, which is critical for regulatory submissions and for ensuring the quality of pharmaceutical products.

References

Application Notes & Protocols: The Strategic Use of 5-Methoxyindoline Derivatives in the Synthesis of Novel Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds, particularly in oncology.[1][2] Strategic modification of this core, such as the introduction of a methoxy group at the 5-position, profoundly influences the molecule's interaction with biological targets, often enhancing its therapeutic potential.[3] This guide provides an in-depth exploration of the synthetic utility of 5-methoxyindole, a direct derivative of 5-methoxyindoline, as a precursor for a potent class of antiproliferative agents: 5-methoxyindole-isatin hybrids. We will dissect the synthetic pathway, elucidate the mechanism of action, present key quantitative data, and provide detailed, field-tested protocols for synthesis and biological evaluation.

The Rationale: From a Simple Precursor to a Potent Cytotoxin

The journey from a basic chemical building block to a targeted therapeutic agent is one of rational design and empirical validation. This compound serves as the foundational precursor, which, through dehydrogenation, yields the more synthetically versatile 5-methoxyindole. This aromatic indole core is then elaborated to create complex hybrids with enhanced biological activity.

Our focus is on a series of molecular hybrids that covalently link the 5-methoxyindole scaffold to various isatin moieties. Isatin itself is a well-established pharmacophore known for its diverse biological activities, including anticancer effects. The resulting hybrid molecules leverage the properties of both fragments to achieve a synergistic antiproliferative effect, significantly more potent than established drugs like Sunitinib in certain cancer cell lines.[1][3][4]

The general synthetic workflow is a robust and reproducible multi-step process, beginning with the commercially available 5-methoxy indole-2-carboxylic acid.

G cluster_0 Synthetic Pathway A 5-Methoxy indole- 2-carboxylic acid (1) B Esterification (Intermediate 2) A->B MeOH, H₂SO₄ C Hydrazinolysis (Intermediate 3) 5-Methoxy-1H-indole- 2-carbohydrazide B->C NH₂NH₂·H₂O, EtOH E Condensation Reaction C->E D Isatin Derivatives (4) D->E F Final Products 5-Methoxyindole-Isatin Hybrids (5a-w) E->F Glacial Acetic Acid, EtOH

Caption: Synthetic workflow for 5-methoxyindole-isatin hybrids.

Synthesis Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear endpoints and rationale for key steps. The causality behind these choices is critical: the use of concentrated sulfuric acid in the first step is a classic Fischer esterification catalyst, while the subsequent hydrazinolysis is a standard method for converting esters to hydrazides, which are excellent nucleophiles for the final condensation step.

Protocol 1: Synthesis of 5-Methoxy-1H-indole-2-carbohydrazide (Intermediate 3)

This two-step process converts the starting carboxylic acid into a reactive hydrazide, primed for coupling with isatin derivatives.

Step A: Esterification

  • Suspend 5-methoxy indole-2-carboxylic acid (1.0 eq) in absolute methanol (15-20 mL per gram of acid).

  • Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (0.1 eq) dropwise with continuous stirring. Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux the reaction mixture for 8-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • After cooling, neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester (Intermediate 2).

Step B: Hydrazinolysis

  • Dissolve the crude methyl ester (1.0 eq) in absolute ethanol (10-15 mL per gram).

  • Add hydrazine hydrate (10.0 eq) to the solution. Causality: The large excess of hydrazine hydrate drives the reaction to completion, ensuring full conversion of the ester to the desired hydrazide.

  • Reflux the mixture for 12-18 hours. Monitor by TLC.

  • Cool the reaction mixture to room temperature. The product, 5-methoxy-1H-indole-2-carbohydrazide (Intermediate 3), will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[1]

Protocol 2: General Method for Synthesis of 5-Methoxyindole-Isatin Hybrids (Compounds 5a-w)

This is the final coupling step that generates the target antiproliferative agents.

  • To a solution of the appropriate isatin derivative (1.0 mmol) in absolute ethanol (15 mL), add 5-methoxy-1H-indole-2-carbohydrazide (Intermediate 3) (1.0 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops). Causality: The acid protonates the carbonyl oxygen of the isatin, activating it for nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reflux the mixture for 6-10 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The resulting solid product is collected by filtration.

  • Wash the precipitate with cold ethanol and dry to yield the final hybrid compound.[1]

Antiproliferative Activity and Mechanism of Action

A series of synthesized 5-methoxyindole-isatin hybrids demonstrated remarkable in vitro antiproliferative activity across multiple human cancer cell lines. The potency of these compounds, particularly 5o (N-benzyl isatin derivative) and 5w (N-phenyl isatin derivative), is significantly greater than the standard-of-care multikinase inhibitor, Sunitinib.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Key Structural Features
5o 5-Methoxyindole-isatin HybridZR-75 (Breast)1.69Sunitinib8.11Isatin moiety at indole C2, N-benzyl on isatin
HT-29 (Colon)1.69Sunitinib8.11
A-549 (Lung)1.69Sunitinib8.11
5w 5-Methoxyindole-isatin HybridZR-75 (Breast)1.91Sunitinib8.11Isatin moiety at indole C2, N-phenyl on isatin
HT-29 (Colon)1.91Sunitinib8.11
A-549 (Lung)1.91Sunitinib8.11
Data sourced from Almutairi et al. (2019).[1][4]
Mechanism of Action: G1 Cell Cycle Arrest

In-depth pharmacological studies on the most potent compound, 5o , revealed its mechanism of action. It induces cell cycle arrest by causing a lengthening of the G1 phase and a corresponding reduction in the S and G2/M phases.[1][4][5]

This arrest is achieved by targeting a critical regulator of the cell cycle: the Retinoblastoma (Rb) protein. Compound 5o significantly decreases the amount of phosphorylated Rb (pRb) in a dose-dependent manner.[1][2][5] In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing it from activating the genes necessary for the transition from the G1 to the S phase. This effectively halts cell proliferation.

G cluster_0 Mechanism of G1 Arrest Compound_5o Compound 5o pRb Phosphorylated Rb (pRb) Compound_5o->pRb Decreases levels of Rb_E2F Rb-E2F Complex (Active Repressor) pRb->Rb_E2F Hypophosphorylation (promoted by 5o) Free_E2F Free E2F Transcription Factor pRb->Free_E2F Releases Rb_E2F->Free_E2F Sequesters G1_S_Transition G1 to S Phase Transition Free_E2F->G1_S_Transition Promotes Cell_Proliferation Cell Proliferation (Blocked) G1_S_Transition->Cell_Proliferation Leads to

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis of 5-Methoxyindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing the Fischer indole synthesis of 5-methoxyindoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields and purity for this important class of compounds. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is dedicated to tackling the most frequent and frustrating problems encountered during the synthesis of 5-methoxyindoles via the Fischer indole synthesis.

Issue 1: My Fischer indole synthesis of 5-methoxyindole is resulting in a low yield. What are the potential causes and how can I improve it?

Low yields in the Fischer indole synthesis of 5-methoxyindoles can be attributed to several factors, often exacerbated by the electron-donating nature of the methoxy group.[1] The primary culprits are typically incomplete reactions, degradation of the starting material or product under harsh acidic conditions, and the formation of unwanted side products.[1]

Here is a systematic approach to troubleshooting and improving your yield:

  • Optimize the Acid Catalyst : The choice and concentration of the acid catalyst are paramount. While strong Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂ and BF₃ are commonly used, their efficacy can be highly substrate-dependent.[1][2]

    • Actionable Advice : Experiment with a range of acid catalysts and concentrations. Polyphosphoric acid (PPA) is often an excellent alternative to mitigate some of the harshness of strong mineral acids.[1][3]

  • Control Reaction Temperature and Time : Elevated temperatures, while often necessary to drive the reaction, can also promote decomposition and the formation of tarry byproducts.[1][3]

    • Actionable Advice : Begin your optimization with a lower temperature and gradually increase it, monitoring the reaction's progress closely using thin-layer chromatography (TLC). Similarly, prolonged reaction times can lead to product degradation; aim for the shortest time necessary for complete consumption of the starting material.[1]

  • Ensure Purity of Starting Materials : Impurities present in the 4-methoxyphenylhydrazine or the carbonyl compound can significantly interfere with the reaction, leading to a cascade of side products.[1][4]

    • Actionable Advice : It is highly recommended to use freshly purified starting materials. Recrystallization of the hydrazine and distillation of the carbonyl compound can often lead to a significant improvement in yield and a cleaner reaction profile.

  • Consider a Two-Step Procedure : A one-pot approach is not always the most efficient.

    • Actionable Advice : Pre-forming the phenylhydrazone intermediate before the cyclization step allows for its purification and enables independent optimization of the final, often more sensitive, indolization step.[1]

Issue 2: I am observing chlorinated byproducts in the mass spectrum of my 5-methoxyindole synthesized using HCl. What is the cause and how can I prevent this?

The formation of chlorinated byproducts is a well-documented "abnormal" side reaction in the Fischer indole synthesis when employing methoxy-substituted phenylhydrazones in the presence of hydrochloric acid.[1][5][6] The electron-rich nature of the methoxy-substituted ring can make it susceptible to electrophilic attack by chlorine species generated from HCl, or direct displacement of the methoxy group.

Preventative Measures:

  • Avoid Hydrochloric Acid : The most straightforward solution is to use a non-chlorinated acid catalyst.

    • Recommended Alternatives : Sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or p-toluenesulfonic acid (p-TsOH) are excellent Brønsted acid substitutes.

  • Utilize a Lewis Acid : Lewis acids can also effectively catalyze the reaction without introducing chloride ions.

    • Recommended Alternatives : Zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are commonly used Lewis acids in Fischer indole synthesis.[1]

Issue 3: My reaction mixture is turning into a dark, tarry substance, making work-up and purification difficult.

The formation of a dark, insoluble tar is a common indication of product and/or starting material degradation under the strong acidic conditions and elevated temperatures of the Fischer indole synthesis.[3] Indoles, particularly electron-rich ones like 5-methoxyindole, are susceptible to polymerization in highly acidic environments.[3]

Mitigation Strategies:

  • Milder Acid Catalyst : Switch from strong mineral acids to a milder alternative like polyphosphoric acid (PPA) or a Lewis acid.[3]

  • Lower Reaction Temperature : Operate at the lowest temperature that still allows for a reasonable reaction rate. Monitor by TLC to avoid unnecessary heating.[3]

  • Inert Atmosphere : Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions that contribute to tar formation.

  • Slow Addition : In some cases, the slow addition of the acid catalyst to the reaction mixture can help to control the exotherm and minimize localized areas of high acid concentration.

Issue 4: I am observing significant amounts of dimeric byproducts in my reaction.

Dimerization can occur under acidic conditions where the electron-rich indole nucleus of the product acts as a nucleophile and attacks a protonated indole molecule or another reactive intermediate.[1]

Strategies to Minimize Dimerization:

  • Control Reactant Concentrations : High concentrations of the starting materials can favor intermolecular reactions that lead to dimers. Running the reaction at a higher dilution may reduce the rate of dimerization.[1]

  • Optimize Acid Catalyst and Temperature : As with other side reactions, the choice of a milder acid and lower reaction temperatures is generally preferable to disfavor dimer formation.[1]

  • Slow Addition of Reagents : The slow addition of one of the reactants to the reaction mixture can help to maintain a low concentration of reactive intermediates, thereby suppressing dimerization.[1]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the Fischer indole synthesis of 5-methoxyindoles.

Q1: What is the optimal catalyst for the synthesis of 5-methoxyindoles?

There is no single "best" catalyst as the optimal choice depends on the specific carbonyl compound being used and the scale of the reaction. However, for 5-methoxyindoles, polyphosphoric acid (PPA) is often a good starting point as it is effective and tends to produce cleaner reactions than strong mineral acids.[1][3] Lewis acids like ZnCl₂ are also a good option, particularly for avoiding chlorinated byproducts.[1]

Q2: How does the methoxy group influence the Fischer indole synthesis?

The methoxy group is a strong electron-donating group. This has several effects on the reaction:

  • Activation : It activates the aromatic ring, which can facilitate the key[6][6]-sigmatropic rearrangement step of the mechanism.[2][7]

  • Directing Effect : When the methoxy group is at the para-position of the phenylhydrazine (4-methoxyphenylhydrazine), it directs the cyclization to form the 5-methoxyindole product.[3]

  • Increased Reactivity and Side Reactions : The increased electron density of the ring can also make it more susceptible to side reactions such as chlorination (if HCl is used) and polymerization under harsh acidic conditions.[1][5][6]

Q3: What are some effective purification strategies for 5-methoxyindoles?

Purification of 5-methoxyindoles from a Fischer indole synthesis can be challenging due to the potential for closely related byproducts.

  • Column Chromatography : This is the most common and effective method. Silica gel is the standard stationary phase. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used to separate the desired product from impurities.[1]

  • Recrystallization : If the crude product is of sufficient purity, recrystallization can be a highly effective method for obtaining a highly pure final product. The choice of solvent will depend on the specific 5-methoxyindole derivative.

  • Preparative TLC or HPLC : For very difficult separations or for obtaining material of the highest purity, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.[1]

Q4: Are there any safety precautions I should be aware of?

Yes, standard laboratory safety procedures should always be followed.

  • Corrosive Acids : The use of strong, corrosive acids requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work with these acids should be performed in a well-ventilated fume hood.[1]

  • Toxic Reagents : Phenylhydrazines are known to be toxic. Always consult the Safety Data Sheet (SDS) for all chemicals before use and handle them with appropriate care.[1]

  • High Temperatures : Many of these reactions require heating. Use appropriate heating equipment and take precautions to prevent burns.[1]

Quantitative Data Summary

The following table provides a general overview of reaction conditions and potential outcomes for the Fischer indole synthesis of 5-methoxyindoles. Note that specific yields are highly dependent on the substrates and precise conditions used.

Catalyst / ReagentTemperature (°C)Typical Time (h)Potential YieldCommon Side ProductsReference(s)
HCl / EtOHReflux1 - 4VariableChlorinated indoles, Ethoxylated indoles[1][5][6]
ZnCl₂100 - 1501 - 3Low to Moderate5-Chloroindole[1][6]
Polyphosphoric Acid (PPA)80 - 1201 - 3Moderate to GoodTarry byproducts if overheated[1][3]
H₂SO₄80 - 1201 - 3Moderate to GoodSulfonated byproducts (rare), Tar[2][8]
p-TsOH80 - 1202 - 6Moderate to GoodDimeric byproducts[9]

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of a 5-Methoxyindole using Polyphosphoric Acid (PPA)

This protocol provides a general procedure that often minimizes the side reactions associated with strong mineral acids.

Step 1: Phenylhydrazone Formation (Optional Two-Step Approach)

  • In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol.

  • Add sodium acetate (1.1 equivalents) to neutralize the hydrochloride salt.

  • Add the desired carbonyl compound (e.g., a pyruvic acid derivative or a ketone) (1 equivalent) to the mixture.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting hydrazine is consumed.

  • Extract the formed hydrazone with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Indolization

  • To the crude or purified hydrazone, add polyphosphoric acid (PPA). A general guideline is to use enough PPA to ensure the mixture is stirrable.

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC until the hydrazone is consumed (typically 1-3 hours).

  • Carefully and slowly pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • The product will often precipitate as a solid. If not, neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃) and extract with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start hydrazine 4-Methoxyphenylhydrazine start->hydrazine carbonyl Aldehyde or Ketone start->carbonyl combine Combine with Acid Catalyst hydrazine->combine carbonyl->combine heat Heat & Monitor (TLC) combine->heat quench Quench Reaction heat->quench extract Extract Product quench->extract purify Purify (Chromatography/ Recrystallization) extract->purify end Pure 5-Methoxyindole purify->end Troubleshooting_Tree cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield of 5-Methoxyindole check_tlc Analyze TLC Plate start->check_tlc check_ms Check Mass Spectrum start->check_ms check_appearance Observe Reaction Appearance start->check_appearance optimize_conditions Optimize Temp/Time/ Concentration check_tlc->optimize_conditions Incomplete Reaction purify_reagents Purify Starting Materials check_tlc->purify_reagents Multiple Spots change_catalyst Change Acid Catalyst (e.g., to PPA) check_ms->change_catalyst Chlorinated Byproducts check_appearance->optimize_conditions Tar Formation check_appearance->change_catalyst Tar Formation two_step Use Two-Step Procedure

References

Common side reactions and byproducts in 5-Methoxyindoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxyindoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common side reactions and byproduct formations encountered during this synthetic process. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in your laboratory work.

Section 1: Troubleshooting the Reduction of 5-Methoxyindole

The conversion of 5-methoxyindole to this compound is a critical step, often accomplished through various reduction methods. Each method, however, presents a unique set of challenges.

FAQ 1: My catalytic hydrogenation of 5-methoxyindole is incomplete. How can I drive the reaction to completion and what are the common byproducts?

Answer:

Incomplete conversion is a frequent issue in the catalytic hydrogenation of 5-methoxyindole, leaving unreacted starting material as the primary impurity.[1] Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.

Common Causes and Troubleshooting Steps:

  • Catalyst Activity: The activity of your catalyst (e.g., Palladium on carbon, Platinum oxide) is paramount.

    • Troubleshooting:

      • Ensure you are using a fresh batch of catalyst. Older catalysts can absorb impurities from the atmosphere and lose activity.

      • Increase the catalyst loading. Typical loadings range from 5-10 mol%, but stubborn reductions may require higher amounts.

      • Consider the catalyst type. Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective for electron-rich systems.

  • Hydrogen Pressure: Insufficient hydrogen pressure can lead to slow or incomplete reactions.

    • Troubleshooting:

      • Increase the hydrogen pressure. While many hydrogenations can be run at atmospheric pressure, scaling up to 50 psi or higher in a suitable pressure vessel can significantly improve reaction rates.

  • Solvent Choice: The solvent can influence the solubility of the substrate and the activity of the catalyst.

    • Troubleshooting:

      • Protic solvents like ethanol or acetic acid are commonly used and often effective. Acetic acid can help to activate the indole ring towards reduction.

      • Ensure the 5-methoxyindole is fully dissolved in the chosen solvent.

  • Reaction Time and Temperature: The reaction may simply need more time or gentle heating to proceed to completion.

    • Troubleshooting:

      • Monitor the reaction progress by TLC or LC-MS. If the reaction has stalled, consider extending the reaction time.

      • Gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate, but be cautious of potential side reactions.

Common Byproducts of Incomplete or Over-Reduction:

ByproductStructureFormation MechanismMitigation Strategy
Unreacted 5-Methoxyindole5-methoxy-1H-indoleIncomplete hydrogenation.Optimize catalyst, hydrogen pressure, and reaction time.
5-Hydroxyindoline5-hydroxyindolineCleavage of the methoxy ether under harsh acidic conditions or with certain catalysts.[2][3]Avoid strongly acidic conditions and consider milder catalysts.
Ring-Opened ProductsVarious amino alcoholsOver-reduction under very harsh conditions, leading to cleavage of the pyrrolidine ring.Use milder reaction conditions (lower pressure, temperature) and monitor the reaction closely.

G 5-Methoxyindole 5-Methoxyindole This compound This compound 5-Methoxyindole->this compound H2, Pd/C Incomplete Reduction Incomplete Reduction 5-Methoxyindole->Incomplete Reduction Over-Reduction Over-Reduction This compound->Over-Reduction Unreacted Starting Material Unreacted Starting Material Incomplete Reduction->Unreacted Starting Material 5-Hydroxyindoline 5-Hydroxyindoline Over-Reduction->5-Hydroxyindoline Ring-Opened Byproducts Ring-Opened Byproducts Over-Reduction->Ring-Opened Byproducts

FAQ 2: I attempted a Birch reduction of 5-methoxyindole and obtained a complex mixture of products. What is the expected byproduct and how can I favor the formation of this compound?

Answer:

The Birch reduction is a powerful method for reducing aromatic rings, but it can be challenging to control for the complete reduction of an indole to an indoline.[4] The primary competing reaction is the formation of a partially reduced diene.

Mechanism and Expected Byproduct:

The Birch reduction proceeds via a single-electron transfer from an alkali metal (e.g., sodium or lithium) in liquid ammonia, followed by protonation.[5][6] For 5-methoxyindole, the electron-donating methoxy group directs the reduction, leading to the formation of 5-methoxy-4,7-dihydro-1H-indole as a major byproduct.[7] Further reduction to the indoline is possible but often requires harsher conditions or subsequent catalytic hydrogenation.

G 5-Methoxyindole 5-Methoxyindole Radical Anion Radical Anion 5-Methoxyindole->Radical Anion + e- (from Na/Li) Dienyl Anion Dienyl Anion Radical Anion->Dienyl Anion + H+ (from EtOH) + e- 5-Methoxy-4,7-dihydro-1H-indole 5-Methoxy-4,7-dihydro-1H-indole Dienyl Anion->5-Methoxy-4,7-dihydro-1H-indole + H+ This compound This compound 5-Methoxy-4,7-dihydro-1H-indole->this compound Further Reduction (often incomplete)

Troubleshooting and Optimization:

  • Controlling Over-reduction: To favor the formation of this compound, a two-step procedure is often more reliable. First, perform the Birch reduction to obtain the dihydroindole, followed by a separate catalytic hydrogenation step to reduce the remaining double bonds.

  • Reaction Conditions: The choice of alcohol and reaction time are critical. Using a less acidic alcohol like t-butanol can sometimes offer better control.

  • Purification: The resulting mixture of this compound and the dihydro byproduct can be challenging to separate due to their similar polarities. Careful column chromatography is typically required.[8][9]

Section 2: General Side Reactions and Byproduct Formation

Beyond the specific reduction method, several other side reactions can occur during the synthesis and workup of this compound.

FAQ 3: I am observing a byproduct with a mass corresponding to the addition of an alkyl group to my this compound. What is the cause of this N-alkylation?

Answer:

The nitrogen atom in the indoline ring is a secondary amine and is therefore nucleophilic. It can readily react with any electrophilic alkylating agents present in the reaction mixture, leading to the formation of N-alkylated byproducts.[10][11]

Potential Sources of Alkylating Agents and Prevention:

  • Solvent Impurities: Solvents such as methanol or ethanol, if used in the presence of a strong acid, can potentially form small amounts of alkylating species.

    • Prevention: Use high-purity, anhydrous solvents.

  • Reagent Contamination: If the synthesis involves reagents that can generate alkylating species (e.g., from the decomposition of certain additives), N-alkylation can occur.

    • Prevention: Ensure the purity of all reagents and consider the compatibility of all components in the reaction mixture.

  • Cross-Reactivity in One-Pot Syntheses: In multi-step, one-pot procedures, residual reagents from a previous step could act as alkylating agents.

    • Prevention: If N-alkylation is a persistent issue, a stepwise synthesis with purification of intermediates is recommended.

FAQ 4: My final product is contaminated with a high molecular weight impurity. Could this be a dimer?

Answer:

Yes, dimerization is a known side reaction for indole derivatives, particularly under acidic conditions.[12] While indolines are generally less prone to dimerization than indoles, acidic workup conditions or residual acid in the final product can promote the formation of dimers.

Mechanism and Prevention:

The mechanism likely involves the protonation of the indoline, followed by nucleophilic attack of a neutral indoline molecule.

Prevention Strategies:

  • Neutralize Acid Promptly: During the workup, ensure that any acidic solutions are thoroughly neutralized before concentration.

  • Avoid Prolonged Exposure to Acid: Minimize the time the product is in contact with acidic media.

  • Purification: Dimeric byproducts are typically much less polar than the monomeric indoline and can usually be removed by column chromatography.[13]

FAQ 5: I suspect I am forming N-formyl-5-methoxyindoline as a byproduct. How can this happen and how can I avoid it?

Answer:

N-formylation can occur if a source of a formyl group is present in the reaction.[4][14][15] A common culprit is dimethylformamide (DMF) if it is used as a solvent, especially at elevated temperatures or in the presence of certain reagents where it can decompose to generate a formylating species. Formic acid impurities in other reagents can also lead to this side reaction.

Prevention:

  • Solvent Choice: If N-formylation is observed, avoid using DMF as a solvent, especially at high temperatures. Consider alternative polar aprotic solvents like DMSO or NMP, or switch to a different solvent system altogether.

  • Reagent Purity: Use high-purity reagents and solvents to minimize the presence of formic acid or other formylating impurities.

Section 3: Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 5-Methoxyindole

Materials:

  • 5-Methoxyindole

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Acetic Acid)

  • Hydrogen gas supply

  • Filter agent (e.g., Celite)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5-methoxyindole (1.0 eq) in ethanol or acetic acid.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.[12]

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel

  • Hexanes

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column in a suitable solvent system (e.g., 9:1 hexanes:ethyl acetate).

  • Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.[8][13]

References

Technical Support Center: Optimizing the Intramolecular Ullmann Condensation for 5-Methoxyindoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxyindoline via intramolecular Ullmann condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols. Our goal is to empower you to overcome common challenges and achieve optimal results in this critical synthetic transformation.

Introduction to the Intramolecular Ullmann Condensation for this compound

The intramolecular Ullmann condensation is a powerful copper-catalyzed reaction for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of various nitrogen-containing heterocycles.[1] In the context of this compound synthesis, this reaction facilitates the cyclization of a suitable N-substituted 2-haloaniline precursor. While conceptually straightforward, the practical execution of this reaction can be sensitive to a variety of parameters, often leading to challenges in achieving high yields and purity. This guide provides a systematic approach to understanding and optimizing these parameters.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound via intramolecular Ullmann condensation in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Question: My reaction is showing low or no conversion to this compound, and I am primarily recovering my starting material. What are the potential causes and how can I improve the yield?

Answer: Low or no product yield is a common issue in Ullmann condensations and can stem from several factors. A systematic evaluation of the reaction components and conditions is crucial for diagnosis.

  • Inactive Catalyst: The active catalytic species in Ullmann reactions is typically a Cu(I) complex.[2] Commercially available Cu(I) salts can oxidize over time.

    • Solution: Use a fresh, high-purity source of a Cu(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr). Consider using recently purchased salts or material from a freshly opened bottle. If using a Cu(II) salt, ensure the reaction conditions can facilitate its reduction to Cu(I).[2]

  • Inappropriate Ligand or Absence of Ligand: Ligands play a critical role in stabilizing the copper catalyst, increasing its solubility, and facilitating the catalytic cycle.[2] Running the reaction without a suitable ligand can lead to poor results.

    • Solution: Introduce a bidentate N,N- or N,O-ligand. Common choices for Ullmann C-N coupling include 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), and L-proline.[1][3] The choice of ligand can be substrate-dependent, so screening a small panel of ligands is often beneficial.

  • Suboptimal Base: The base is essential for the deprotonation of the amine, a key step in the catalytic cycle.[2] The strength and nature of the base can significantly impact the reaction rate.

    • Solution: Screen common inorganic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[3] Stronger bases are often more effective, but for base-sensitive substrates, a weaker base may be necessary.

  • Incorrect Solvent: The solvent must be able to dissolve the reactants and the catalyst complex, and it should be aprotic to avoid side reactions.

    • Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane are generally effective.[4] Toluene can also be a good choice, particularly in ligand-assisted reactions. Ensure the solvent is anhydrous, as water can lead to side reactions.

  • Insufficient Temperature: Traditional Ullmann reactions often require high temperatures.[4] While modern ligand-promoted systems operate under milder conditions, the reaction may still require sufficient thermal energy to overcome the activation barrier.

    • Solution: For ligand-promoted reactions, a temperature range of 80-120 °C is a good starting point.[2] If no reaction is observed, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to decomposition.

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my reaction, which complicates purification and reduces the yield of this compound. What are the common side products and how can I minimize them?

Answer: Side product formation is a frequent challenge in Ullmann condensations. Understanding the potential side reactions is key to mitigating them.

  • Hydrodehalogenation: This is the reduction of the aryl halide starting material, resulting in the corresponding arene without the halogen.

    • Cause: The presence of protic impurities (e.g., water) in the solvent or reagents can lead to protonation of an organocopper intermediate.[2]

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. Employing a robust inert atmosphere (e.g., argon or nitrogen) is also critical.

  • Homocoupling of the Starting Material: Dimerization of the starting material can occur, leading to biaryl byproducts.

    • Cause: This can be more prevalent in the absence of a suitable ligand or at very high temperatures.

    • Solution: The addition of an appropriate ligand, such as 1,10-phenanthroline, can often suppress homocoupling by favoring the desired intramolecular C-N bond formation.[3] Optimizing the reaction temperature to the lowest effective point can also minimize this side reaction.

  • Intermolecular Amination: If the concentration of the starting material is too high, intermolecular reaction between two molecules can compete with the desired intramolecular cyclization.

    • Solution: Perform the reaction under high dilution conditions. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for the intramolecular Ullmann condensation to form this compound?

A1: Copper(I) salts are generally the most effective catalysts for Ullmann C-N coupling reactions.[2] Copper(I) iodide (CuI) is a very common and reliable choice. Copper(I) bromide (CuBr) and copper(I) cyanide (CuCN) can also be effective. While Cu(II) salts have been used, they typically require in situ reduction to the active Cu(I) species. For consistency and reproducibility, starting with a high-purity Cu(I) salt is recommended.

Q2: How do I choose the right ligand for my reaction?

A2: The choice of ligand is crucial and often substrate-dependent. For intramolecular C-N bond formation to form a five-membered ring, bidentate nitrogen or oxygen-containing ligands are a good starting point. Commonly successful ligands include:

  • 1,10-Phenanthroline and its derivatives: These are classic ligands for Ullmann reactions and are known to accelerate the C-N coupling.[5]

  • N,N'-Dimethylethylenediamine (DMEDA): This is an inexpensive and effective ligand for many copper-catalyzed C-N couplings.[1]

  • Amino acids, such as L-proline: These have emerged as effective and readily available ligands for Ullmann-type reactions.

It is often necessary to screen a few ligands to identify the optimal one for a specific substrate.

Q3: What is the role of the base in the Ullmann condensation, and which one should I use?

A3: The base plays a critical role in deprotonating the amine nucleophile, which is a necessary step for its coordination to the copper center and subsequent reaction with the aryl halide.[2] The choice of base can influence the reaction rate and yield.

  • Potassium Phosphate (K₃PO₄): A strong, non-nucleophilic base that is often a good first choice.

  • Cesium Carbonate (Cs₂CO₃): Another strong base that is frequently used and can be very effective, although it is more expensive.

  • Potassium Carbonate (K₂CO₃): A weaker base that may be suitable for more sensitive substrates.

The optimal base should be determined empirically for your specific reaction.

Q4: My starting material is an aryl chloride. Will the reaction still work?

A4: Aryl chlorides are generally less reactive than aryl bromides and iodides in Ullmann condensations.[4] To achieve a successful reaction with an aryl chloride, more forcing conditions are often required. This may include higher reaction temperatures, a higher catalyst and ligand loading, and the use of a more reactive ligand system. In some cases, the addition of a catalytic amount of an iodide salt (e.g., NaI or KI) can facilitate the reaction through an in situ Finkelstein reaction, converting the aryl chloride to the more reactive aryl iodide.

Experimental Protocols

Representative Protocol for the Synthesis of this compound via Intramolecular Ullmann Condensation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N-(2-bromo-4-methoxyphenyl)ethan-1-amine (or other suitable precursor)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium phosphate (K₃PO₄), finely ground and dried

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.0 equivalents).

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add the N-(2-bromo-4-methoxyphenyl)ethan-1-amine precursor (1.0 equivalent) to the flask.

  • Add anhydrous DMF via syringe to achieve a substrate concentration of 0.1 M.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary Table
ParameterRecommended Starting ConditionsRange for Optimization
Copper Source CuI (10 mol%)CuBr, CuCN (5-20 mol%)
Ligand 1,10-Phenanthroline (20 mol%)DMEDA, L-proline (10-40 mol%)
Base K₃PO₄ (2.0 equiv.)Cs₂CO₃, K₂CO₃ (1.5-3.0 equiv.)
Solvent DMFDioxane, Toluene, DMSO
Temperature 110 °C80 - 140 °C
Concentration 0.1 M0.05 - 0.5 M

Visualizations

Catalytic Cycle of the Intramolecular Ullmann Condensation

Ullmann Catalytic Cycle Cu(I)L Cu(I)L Cu(I)-Amide L-Cu(I)-NR-Ar-X Cu(I)L->Cu(I)-Amide Precursor R-NH-Ar-X Precursor->Cu(I)-Amide - H+ (Base) Base Base Cu(III)_Intermediate L-Cu(III)(X)-NR-Ar Cu(I)-Amide->Cu(III)_Intermediate Oxidative Addition Oxidative_Addition Intramolecular Oxidative Addition Cu(III)_Intermediate->Cu(I)L Product This compound Cu(III)_Intermediate->Product Reductive Elimination Reductive_Elimination Reductive Elimination

Caption: Proposed catalytic cycle for the intramolecular Ullmann condensation.

Experimental Workflow

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification Reagents Add CuI, Ligand, Base Inert Evacuate & Backfill with Argon Reagents->Inert Substrate Add Precursor Inert->Substrate Solvent Add Anhydrous Solvent Substrate->Solvent Heat Heat to 110 °C & Stir Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool, Dilute & Filter Monitor->Workup Extract Aqueous Extraction Workup->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product Troubleshooting Decision Tree Start Low Yield of This compound Check_Catalyst Is Cu(I) source fresh? Start->Check_Catalyst Use_Fresh_Cu Use fresh, high-purity CuI Check_Catalyst->Use_Fresh_Cu No Check_Ligand Is a suitable ligand present? Check_Catalyst->Check_Ligand Yes Use_Fresh_Cu->Check_Ligand Add_Ligand Screen ligands (e.g., 1,10-phenanthroline, DMEDA) Check_Ligand->Add_Ligand No Check_Base Is the base appropriate? Check_Ligand->Check_Base Yes Add_Ligand->Check_Base Screen_Bases Screen bases (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Screen_Bases No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Screen_Bases->Check_Temp Optimize_Temp Optimize temperature (80-140 °C) Check_Temp->Optimize_Temp No Check_Side_Products Are side products observed? Check_Temp->Check_Side_Products Yes Optimize_Temp->Check_Side_Products Hydrodehalogenation Hydrodehalogenation? Check_Side_Products->Hydrodehalogenation Yes Homocoupling Homocoupling? Check_Side_Products->Homocoupling Yes Use_Anhydrous Use anhydrous reagents/solvents Hydrodehalogenation->Use_Anhydrous Success Improved Yield Use_Anhydrous->Success Optimize_Ligand_Temp Optimize ligand & lower temperature Homocoupling->Optimize_Ligand_Temp Optimize_Ligand_Temp->Success

References

Technical Support Center: Improving Regioselectivity in the Bischler-Möhlau Synthesis of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Bischler-Möhlau indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this classical reaction to build complex indole scaffolds. While powerful, the Bischler-Möhlau synthesis is notorious for challenges in controlling regioselectivity, often leading to mixtures of 2-aryl and 3-aryl indoles.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate these complexities and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the factors that govern the regiochemical outcome of the Bischler-Möhlau synthesis.

Q1: What is the accepted mechanism of the Bischler-Möhlau synthesis and at which point is regioselectivity determined?

A1: The Bischler-Möhlau synthesis proceeds by reacting an α-halo-acetophenone with at least two equivalents of an aniline.[1][2] The mechanism is surprisingly complex for what appears to be a simple condensation.[3]

  • Step 1: Formation of the α-Anilino Ketone: The reaction initiates with the nucleophilic attack of the aniline on the α-carbon of the acetophenone, displacing the bromide to form an α-anilino ketone intermediate.

  • Step 2: Formation of the Key Intermediate: A second molecule of aniline condenses with the ketone of the α-anilino ketone. Isotopic labeling studies suggest this proceeds through an imine intermediate.[1][4] This intermediate is the critical juncture where the reaction pathway is determined.

  • Step 3: Cyclization and Aromatization: The subsequent intramolecular electrophilic cyclization, followed by tautomerization, leads to the final indole product.[2][3]

Regioselectivity is primarily dictated during the intramolecular cyclization step. The aniline ring can attack one of two electrophilic carbons, leading to different regioisomers.

Diagram: Generalized Mechanism of the Bischler-Möhlau Synthesis

Bischler-Mohlau Mechanism Generalized Reaction Pathway cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_end Product Formation Start1 α-Bromoacetophenone Inter1 α-Anilino Ketone Start1->Inter1 + Aniline Start2 Aniline (Excess) Start2->Inter1 Inter2 Imine Intermediate (Regioselectivity Control Point) Inter1->Inter2 + Aniline - H2O Cyclized Cyclized Intermediate Inter2->Cyclized Intramolecular Cyclization Product 2-Aryl Indole Cyclized->Product Aromatization

Caption: Key steps in the Bischler-Möhlau synthesis.

Q2: What are the primary factors that influence regioselectivity in this synthesis?

A2: The regiochemical outcome is a delicate balance of several factors, making it highly substrate-dependent.[1] The main influences are:

  • Electronic Effects: Electron-donating or electron-withdrawing groups on both the aniline and the α-halo-acetophenone can significantly alter the nucleophilicity and electrophilicity of the reacting centers, thereby favoring one cyclization pathway over another.[5][6]

  • Steric Hindrance: Bulky substituents on either reactant can sterically hinder one of the possible cyclization transition states, thus directing the reaction towards the less hindered product.[7]

  • Reaction Conditions: Temperature, solvent, and the nature of the acid catalyst can influence the stability of intermediates and transition states, thereby affecting the final product ratio.[1] Historically, the reaction required harsh conditions, but modern methods offer milder alternatives.[2][3]

Q3: Why is an excess of aniline typically required?

A3: An excess of aniline serves multiple roles. First, as mentioned, two equivalents are consumed in the formation of the key imine intermediate.[1][4] Second, the excess aniline often acts as the solvent for the reaction. Finally, it serves as a base to neutralize the hydrogen bromide (HBr) that is eliminated during the initial substitution and subsequent steps, preventing unwanted side reactions that can be promoted by a highly acidic environment.

Part 2: Troubleshooting Guide for Regioselectivity Control

This section provides solutions to common problems encountered during the synthesis of indole derivatives via the Bischler-Möhlau reaction.

Problem 1: My reaction produces an inseparable mixture of 2-aryl and 3-aryl indole regioisomers. How can I improve the selectivity?

Answer: This is the most common issue with the Bischler-Möhlau synthesis.[1] Achieving high regioselectivity requires a multi-faceted approach to deliberately favor one cyclization pathway.

Solution A: Modify Electronic and Steric Properties of Substrates

The most powerful control element is the inherent structure of your starting materials.

  • Aniline Substituents:

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains on the aniline ring increase its nucleophilicity. The position of the EDG will direct the cyclization. For example, a meta-EDG can activate the ortho and para positions, influencing which carbon attacks the imine.

    • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) decrease the aniline's nucleophilicity, often slowing the reaction but potentially increasing selectivity by deactivating certain positions.

  • Acetophenone Substituents:

    • Steric Bulk: Introducing a bulky substituent on the aryl ring of the α-bromoacetophenone can create significant steric hindrance. This can block one face of the molecule during the intramolecular cyclization, strongly favoring the formation of the less sterically congested regioisomer.

Solution B: Leverage Modern Methodologies

Classical Bischler-Möhlau conditions (high heat in excess aniline) are often a recipe for poor selectivity.[2] Modern variations offer significantly better control.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[1][3] The rapid, uniform heating can sometimes favor the kinetically controlled product, leading to a cleaner reaction profile. Solvent-free, microwave-assisted conditions have been shown to be effective.[8][9]

  • Catalyst Modification: The use of Lewis acids or alternative catalysts can provide milder reaction conditions. Lithium bromide (LiBr) has been successfully used as a catalyst to facilitate the reaction under less harsh conditions, which can improve outcomes.[3]

  • Solvent Choice: While traditionally run neat, the choice of solvent can be critical. High-boiling point, polar aprotic solvents like 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) have been shown to promote the reaction effectively under microwave conditions, often without a metal catalyst.[10]

Diagram: Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting_Regioselectivity Decision Tree for Improving Regioselectivity Problem Poor Regioselectivity: Mixture of Isomers Substrate Strategy 1: Substrate Modification Problem->Substrate Conditions Strategy 2: Reaction Condition Optimization Problem->Conditions Steric Introduce Bulky Substituents on Acetophenone Substrate->Steric Electronic Modify Electronic Nature of Aniline (EDG/EWG) Substrate->Electronic Microwave Implement Microwave Irradiation Conditions->Microwave Catalyst Use Milder Catalyst (e.g., LiBr) Conditions->Catalyst Solvent Screen Alternative Solvents (e.g., HFIP) Conditions->Solvent Outcome Improved Regioselectivity Steric->Outcome Electronic->Outcome Microwave->Outcome Catalyst->Outcome Solvent->Outcome

Caption: A workflow for addressing poor regioselectivity.

Problem 2: My reaction is giving low yields and significant decomposition of starting materials.

Answer: Low yields are often a consequence of the harsh conditions traditionally employed, which can lead to side reactions and degradation.[2][8]

Solution A: Reduce Reaction Temperature and Time

  • Microwave Protocol: As detailed in the protocol below, switching from conventional heating (which can take hours at high temperatures) to microwave irradiation can reduce reaction times to mere minutes.[8] This minimizes the time your materials are exposed to high temperatures, thereby reducing degradation.

  • Catalyst-based Milder Conditions: The use of catalysts like LiBr or specialized solvents like HFIP allows the reaction to proceed at lower temperatures (e.g., 120 °C) compared to traditional methods that might require temperatures exceeding 180-200 °C.[10]

Solution B: Ensure an Inert Atmosphere

Anilines, especially at high temperatures, can be susceptible to oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions and improve the overall yield and purity of the product.

Problem 3: The reaction is not proceeding to completion, and I am recovering unreacted starting material.

Answer: Incomplete conversion suggests that the activation energy for the cyclization step is not being met under the current conditions.

Solution A: Increase Energy Input (Controlled)

  • If using conventional heating, incrementally increase the temperature or prolong the reaction time while carefully monitoring for byproduct formation via TLC or LC-MS.

  • If using microwave irradiation, increase the temperature setpoint or the irradiation time. Microwave energy is very efficient at promoting this cyclization.

Solution B: Enhance Catalyst Activity

  • Acid Catalyst: The reaction is acid-catalyzed. While excess aniline hydrochloride can serve this role, sometimes a stronger Lewis or Brønsted acid is required. However, this must be done cautiously, as excessively strong acids can promote polymerization and other side reactions.

  • Solvent Effects: As mentioned, solvents like HFIP are known to promote Bischler-type cyclizations and may help drive the reaction to completion.[10]

Part 3: Experimental Protocols

Protocol 1: Microwave-Assisted Bischler-Möhlau Synthesis (General Procedure)

This protocol is adapted from modern, milder procedures that have shown to improve yields and selectivity.[8][9]

Materials:

  • Substituted α-bromoacetophenone (1.0 eq)

  • Substituted aniline (2.5 - 3.0 eq)

  • Optional: Lithium Bromide (0.2 eq)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add the substituted α-bromoacetophenone (e.g., 1 mmol).

  • Add the substituted aniline (e.g., 2.5 mmol). If the aniline is a solid, a minimal amount of a high-boiling, inert solvent like NMP or sulfolane can be added. For a solvent-free approach, ensure the mixture is molten before irradiation.

  • (Optional) Add the Lithium Bromide catalyst.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture with stirring at a set temperature (typically 120-160 °C) for 10-40 minutes. Monitor the reaction progress by TLC or LC-MS if possible.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with a mild aqueous base (e.g., NaHCO₃ solution) to remove excess aniline hydrobromide, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired indole regioisomer.

ParameterConventional HeatingMicrowave Irradiation
Temperature 180-250 °C120-160 °C
Time 4-24 hours10-40 minutes
Typical Yields Often low to moderate (<50%)Moderate to good (50-85%)[10]
Selectivity Often poor[2]Generally improved

References

Validation & Comparative

5-Methoxyindoline vs. Melatonin: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Structurally Related, Functionally Divergent

In the landscape of neuroactive compounds, structural similarity can often belie significant functional divergence. Such is the case with 5-methoxyindoline and melatonin (N-acetyl-5-methoxytryptamine). While this compound forms the core indole structure of melatonin, the absence of the N-acetyl and ethylamine side chains profoundly alters its biological activity.[1] This guide provides an in-depth, objective comparison of these two molecules, supported by experimental data and detailed methodologies, to illuminate their distinct pharmacological profiles for researchers in drug discovery and development.

Melatonin is a well-characterized neurohormone, renowned for its central role in the regulation of circadian rhythms. This activity is primarily mediated through high-affinity interactions with the G protein-coupled receptors (GPCRs), MT1 and MT2.[1] In stark contrast, this compound's biological effects appear to be mediated through different molecular targets, with evidence pointing towards interactions with the serotonergic system and other pathways, while exhibiting a notable lack of significant affinity for melatonin receptors.[1]

This guide will dissect these differences, providing a comprehensive overview of their respective biological activities, the underlying signaling mechanisms, and the experimental frameworks used to elucidate these properties.

Comparative Analysis of Primary Biological Targets and Affinity

The most striking difference between this compound and melatonin lies in their interaction with melatonin receptors. Structure-activity relationship studies have unequivocally demonstrated that the N-acetylaminoethyl side chain of melatonin is critical for high-affinity binding to MT1 and MT2 receptors.[1][2]

CompoundTargetBinding Affinity (Ki)Functional Activity
Melatonin MT1 ReceptorpM to low nM range[1]Agonist[1]
MT2 ReceptorpM to low nM range[1]Agonist[1]
This compound MT1/MT2 ReceptorsVery low affinity; sparse direct binding data[1]Not a direct melatonin receptor agonist[1]
Serotonin ReceptorsPotential for interaction due to structural similarity to serotoninTo be fully elucidated, likely subtype-dependent

Note: The lack of high-affinity binding of this compound to MT1/MT2 receptors is a critical differentiating factor. Competitive binding studies have shown that even structurally closer analogs, like 5-methoxytryptamine, exhibit no significant displacement of radiolabeled melatonin, underscoring the importance of the N-acetyl group for receptor recognition.[3]

Signaling Pathways: A Tale of Two Mechanisms

The divergence in receptor targets naturally leads to the activation of distinct intracellular signaling cascades.

Melatonin: The Gi-Coupled Pathway

Melatonin's effects on circadian rhythm are primarily mediated through its agonistic activity at MT1 and MT2 receptors, which are predominantly coupled to the inhibitory G-protein, Gi. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[[“]] This, in turn, modulates the activity of protein kinase A (PKA) and downstream transcription factors like CREB, which are involved in the regulation of clock gene expression.[[“]] The MT2 receptor can also couple to Gq proteins, leading to the activation of phospholipase C and an increase in intracellular calcium.[[“]]

Melatonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mel Melatonin MT1 MT1 Receptor Mel->MT1 Binds MT2 MT2 Receptor Mel->MT2 Binds Gi Gi Protein MT1->Gi Activates MT2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Clock_Genes Clock Gene Expression CREB->Clock_Genes Regulates

Melatonin's primary signaling cascade via Gi-coupled MT1/MT2 receptors.
This compound: Potential Serotonergic and Other Pathways

Given its structural resemblance to serotonin (5-hydroxytryptamine), this compound is hypothesized to interact with serotonin receptors. The diverse family of serotonin receptors is coupled to various G-proteins, leading to a range of downstream effects. For instance:

  • 5-HT1A receptors are typically coupled to Gi, leading to the inhibition of adenylyl cyclase, similar to melatonin receptors.[5][6]

  • 5-HT2A receptors are coupled to Gq, activating the phospholipase C (PLC) pathway, which results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[7][8]

The precise serotonergic receptor subtype(s) and the nature of the interaction (agonist, antagonist, or modulator) for this compound require further experimental validation.

Methoxyindoline_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MInd This compound HT1A 5-HT1A Receptor MInd->HT1A Potential Interaction HT2A 5-HT2A Receptor MInd->HT2A Potential Interaction Gi Gi Protein HT1A->Gi Activates Gq Gq Protein HT2A->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC

Potential signaling pathways for this compound via serotonin receptors.

Beyond Receptor-Mediated Signaling: Diverse Biological Activities

Both melatonin and this compound exhibit biological activities that are independent of the aforementioned receptor-mediated pathways.

Melatonin is a well-documented antioxidant and free radical scavenger, a property that is not dependent on its receptors.

This compound has demonstrated a range of other biological effects, including:

  • Antifungal Properties: In a comparative study, this compound showed stronger inhibition of conidial germination in the fungus Fusarium graminearum than melatonin at equivalent concentrations.

  • Anti-inflammatory and Anti-cancer Activity: Some studies suggest that this compound and its derivatives may possess anti-inflammatory and anti-cancer properties.

Experimental Protocols for Comparative Analysis

To empirically dissect the biological activities of this compound and melatonin, a suite of in vitro and in vivo assays is essential.

In Vitro Assays

This assay is fundamental for determining the binding affinity of a compound to a specific receptor.

Binding_Assay cluster_workflow Workflow A Prepare cell membranes expressing the receptor of interest B Incubate membranes with a fixed concentration of a specific radioligand A->B C Add increasing concentrations of the test compound (e.g., this compound) B->C D Separate bound from free radioligand (e.g., via filtration) C->D E Quantify radioactivity of the bound radioligand D->E F Generate a competition curve and calculate the Ki value E->F

Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Membranes: Homogenize cells or tissues expressing the target receptor (e.g., HEK293 cells transfected with MT1, MT2, or various 5-HT receptor subtypes) in a suitable buffer and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand for the target receptor (e.g., 2-[¹²⁵I]iodomelatonin for melatonin receptors or [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the unlabeled test compound (this compound or melatonin).

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

This assay measures the functional consequence of receptor activation by quantifying changes in intracellular cAMP levels.

Step-by-Step Methodology (for a Gi-coupled receptor):

  • Cell Culture: Plate cells stably expressing the Gi-coupled receptor of interest (e.g., MT1 or 5-HT1A) in a suitable multi-well plate.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (this compound or melatonin).

  • Stimulation: Add a fixed concentration of forskolin, an adenylyl cyclase activator, to all wells (except the negative control) to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or bioluminescence-based assays).

  • Data Analysis: Generate dose-response curves by plotting the inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration. Calculate the IC₅₀ value, which represents the concentration of the compound that causes a 50% inhibition of the maximal response.

In Vivo Assays

This test assesses general locomotor activity and can be indicative of sedative or anxiolytic/anxiogenic effects.

Step-by-Step Methodology:

  • Apparatus: Use a square arena with walls, typically made of a non-reflective material. The floor is divided into a grid of equal squares, with the central squares defined as the "center zone."

  • Acclimation: Allow the test animals (typically mice or rats) to acclimate to the testing room for at least 30-60 minutes before the test.

  • Test Procedure: Gently place the animal in the center of the open field and allow it to explore freely for a predetermined period (e.g., 5-10 minutes). A video camera mounted above the arena records the animal's behavior.

  • Data Analysis: Analyze the video recording to quantify parameters such as:

    • Total distance traveled

    • Time spent in the center zone versus the periphery

    • Number of entries into the center zone

    • Rearing frequency (a measure of exploratory behavior) A significant decrease in locomotor activity can suggest a sedative effect.

This is a classic assay to evaluate the hypnotic effects of a compound.

Step-by-Step Methodology:

  • Animal Groups: Divide the animals into groups: a control group (vehicle), a positive control group (a known sedative-hypnotic like diazepam), and test groups receiving different doses of the compound of interest (this compound or melatonin).

  • Compound Administration: Administer the test compounds and controls via a specific route (e.g., intraperitoneal injection).

  • Induction of Sleep: After a set period (e.g., 30 minutes), administer a sub-hypnotic or hypnotic dose of a short-acting barbiturate like thiopental or pentobarbital to all animals.

  • Observation: Record the following parameters:

    • Latency to sleep: The time from barbiturate injection to the loss of the righting reflex (the ability of the animal to right itself when placed on its back).

    • Duration of sleep: The time from the loss to the recovery of the righting reflex. A significant decrease in sleep latency and/or an increase in sleep duration in the test groups compared to the control group indicates a hypnotic effect.

Conclusion: Distinct Pharmacological Entities

While sharing a common indole scaffold, this compound and melatonin are fundamentally different in their biological activities. Melatonin is a potent agonist of MT1 and MT2 receptors, playing a crucial role in circadian physiology. In contrast, this compound lacks the essential structural features for high-affinity interaction with these receptors. Its biological effects are likely mediated through other mechanisms, potentially involving the serotonergic system or other yet-to-be-fully-characterized targets.

For researchers, it is imperative not to consider this compound as a direct analog or agonist of melatonin in the context of MT1/MT2 receptor-mediated processes. The distinct pharmacological profiles of these two molecules warrant separate and thorough investigation to unlock their respective therapeutic potentials. The experimental methodologies outlined in this guide provide a robust framework for such comparative studies, enabling a deeper understanding of the nuanced structure-activity relationships that govern the biological effects of indole derivatives.

References

A Comprehensive Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 5-Methoxyindoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of success. Among these, indoline derivatives hold a significant place due to their prevalence in bioactive molecules. This guide provides an in-depth, technical comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 5-methoxyindoline, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Imperative of Structural Integrity in Drug Discovery

The journey of a drug from conception to clinic is paved with rigorous analytical checkpoints. The precise molecular structure of a compound dictates its physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety. Any ambiguity in the structure can lead to misinterpretation of biological data, wasted resources, and potential safety risks. NMR spectroscopy stands as a paramount technique for the definitive structural characterization of organic molecules.[1] This guide will dissect the application of ¹H and ¹³C NMR to confirm the identity and purity of this compound, a key intermediate in the synthesis of various pharmaceutical agents.

Foundational Principles: ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy operates on the principle of nuclear spin. Atomic nuclei with an odd number of protons or neutrons possess a magnetic moment. When placed in a strong external magnetic field, these nuclei can exist in different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the resulting signal provides a wealth of information about the molecular environment of each nucleus.

  • ¹H NMR (Proton NMR): This technique is highly sensitive due to the high natural abundance of the ¹H isotope. It provides information on the number of different types of protons, their relative numbers (integration), their electronic environment (chemical shift), and the connectivity of neighboring protons (spin-spin coupling).

  • ¹³C NMR (Carbon NMR): With a low natural abundance of the ¹³C isotope, this technique is inherently less sensitive than ¹H NMR. However, it provides a direct view of the carbon skeleton of a molecule. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom, simplifying spectral interpretation.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is directly proportional to the care taken during sample preparation and instrument setup. The following protocol outlines a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound.

Step 1: Sample Preparation - The Foundation of a Good Spectrum
  • Analyte Purity: Begin with a sample of this compound of the highest possible purity to avoid interfering signals from impurities.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability.

  • Concentration: For ¹H NMR, dissolve 5-25 mg of the sample in 0.6-0.7 mL of the deuterated solvent.[2] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[2]

  • Filtration: To achieve optimal spectral resolution, it is crucial to remove any particulate matter. Filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean 5 mm NMR tube.[3][4]

Step 2: NMR Data Acquisition - Precision and Control

The following parameters are typical for a 400 or 500 MHz spectrometer.

¹H NMR Acquisition:

  • Lock and Shim: Insert the sample and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp spectral lines.[3]

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay (D1): 1-2 seconds

    • Number of Scans (NS): 8-16

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[5]

¹³C NMR Acquisition (Proton-Decoupled):

  • Instrument Setup: Use the same locked and shimmed sample.

  • Acquisition Parameters:

    • Pulse Angle: 45-90 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (D1): 2 seconds[3]

    • Number of Scans (NS): 256 to 1024 or more, depending on the sample concentration.[3]

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).[3]

Data Interpretation: Decoding the Spectra of this compound

The true power of NMR lies in the detailed structural information encoded within the spectra. Below is a comprehensive analysis of the expected ¹H and ¹³C NMR data for this compound.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, the methoxy group protons, and the N-H proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-1 (N-H)Broad singlets-1H
H-4~6.7d~8.01H
H-6~6.6dd~8.0, 2.41H
H-7~7.0d~2.41H
H-2~3.6t~8.42H
H-3~3.0t~8.42H
OCH₃~3.8s-3H
  • Causality of Chemical Shifts: The electron-donating methoxy group at C-5 increases the electron density on the aromatic ring, causing the aromatic protons (H-4, H-6, and H-7) to resonate at relatively upfield chemical shifts. The aliphatic protons at H-2 and H-3 are shielded compared to aromatic protons and appear in the 3.0-3.6 ppm region.

  • Significance of Coupling Constants: The coupling constants (J-values) are crucial for determining the connectivity of protons. The triplet multiplicity for H-2 and H-3 arises from their coupling to each other. The aromatic protons exhibit ortho and meta couplings, which are typically in the range of 6-10 Hz and 1-3 Hz, respectively.[6][7]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of this compound will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2~48
C-3~30
C-3a~145
C-4~112
C-5~154
C-6~113
C-7~110
C-7a~128
OCH₃~56
  • DEPT-135 for Multiplicity Confirmation: A DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups.[8][9] In the DEPT-135 spectrum of this compound, the CH₂ carbons (C-2 and C-3) will appear as negative signals, while the CH carbons (C-4, C-6, C-7) and the CH₃ carbon of the methoxy group will appear as positive signals.[9] Quaternary carbons (C-3a, C-5, and C-7a) will be absent.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules or to provide an additional layer of confirmation, two-dimensional (2D) NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum connect protons that are coupled to each other. For this compound, a COSY spectrum would show correlations between H-2 and H-3, and among the coupled aromatic protons (H-4, H-6, and H-7).[10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[10] Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a definitive link between the ¹H and ¹³C assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework.

Caption: Key NMR correlations for this compound.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, small sample amountDoes not provide detailed connectivity information, isomers can be indistinguishable
Infrared (IR) Spectroscopy Presence of functional groupsFast, non-destructiveProvides limited information on the overall molecular structure
X-ray Crystallography Definitive 3D molecular structureUnambiguous structural determinationRequires a single crystal of suitable quality, which can be difficult to obtain

In the context of drug development, a combination of these techniques is often employed. For instance, MS can confirm the molecular formula, while IR can identify key functional groups, and NMR provides the detailed atomic connectivity.

Conclusion: A Self-Validating Approach to Structural Confirmation

The structural confirmation of this compound through ¹H and ¹³C NMR spectroscopy is a robust and reliable process. By following a meticulous experimental protocol and leveraging the full suite of 1D and 2D NMR experiments, researchers can achieve an unambiguous assignment of all proton and carbon signals. This high level of structural certainty is non-negotiable in the pharmaceutical industry, where the integrity of a molecule is directly linked to its therapeutic potential and patient safety. This guide provides the foundational knowledge and practical insights necessary to confidently apply NMR spectroscopy for the structural elucidation of this compound and other vital heterocyclic compounds.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Methoxyindoline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 5-Methoxyindoline is paramount for pharmacokinetic studies, metabolism research, and quality control of pharmaceutical formulations. The selection of an appropriate analytical method is a critical decision that directly impacts the reliability and validity of experimental data. This guide provides an in-depth, objective comparison of the three most common analytical techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document moves beyond a simple listing of methods. As a Senior Application Scientist, my goal is to provide a comprehensive cross-validation framework, grounded in established regulatory guidelines, to empower you to make an informed decision based on the specific requirements of your research. We will delve into the causality behind experimental choices and present supporting data to illustrate the performance of each method.

The Importance of Method Validation and Cross-Validation

The validation of an analytical method is a regulatory requirement and a cornerstone of good scientific practice, ensuring that the chosen method is fit for its intended purpose.[1][2][3] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include accuracy, precision, specificity, linearity, range, and sensitivity (limit of detection and quantification).[2][3][4][5][6]

Cross-validation takes this a step further by comparing the performance of two or more distinct analytical methods.[7] This process is crucial when data from different analytical techniques need to be correlated or when transitioning from one method to another during different phases of drug development. It provides a comprehensive understanding of each method's capabilities, limitations, and potential biases.

Comparative Overview of Analytical Techniques

The choice of an analytical method for this compound quantification hinges on a balance of sensitivity, selectivity, cost, and throughput. The following table summarizes the typical performance characteristics of the three methods discussed in this guide. The data presented is a composite from various studies on indole derivatives to provide a representative comparison.[1]

Parameter HPLC-UV GC-MS LC-MS/MS
Limit of Quantification (LOQ) ~10-50 ng/mL~1-10 ng/mL~0.01-1 ng/mL
Linearity (r²) >0.995>0.995>0.999
Accuracy (% Recovery) 90-110%95-105%98-102%
Precision (%RSD) < 15%< 10%< 5%
Selectivity ModerateHighVery High
Throughput HighModerateHigh
Cost per Sample LowModerateHigh
Sample Preparation Complexity LowHigh (derivatization often required)Moderate

In-Depth Methodologies and Experimental Protocols

A self-validating system is one where the experimental protocol is robust and includes checks to ensure data integrity. The following sections detail the methodologies for each technique, explaining the rationale behind the experimental choices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the routine quantification of this compound, particularly in quality control settings where analyte concentrations are relatively high.[1] Its simplicity, robustness, and low cost make it an attractive option.

Causality of Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is chosen due to the non-polar nature of the indole ring of this compound, allowing for good retention and separation from polar impurities.[1][8]

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) to the mobile phase protonates the secondary amine of the indoline ring, leading to sharper peaks and improved chromatographic performance by minimizing interactions with residual silanol groups on the column.[8]

  • UV Detection Wavelength: The detection wavelength is set at the maximum absorbance of the this compound chromophore (approximately 278-280 nm) to ensure the highest sensitivity.[1][8]

Experimental Protocol: HPLC-UV Quantification of this compound

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter to remove particulate matter.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

    • Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid) is commonly used.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10-20 µL.[1]

    • Column Temperature: Ambient or controlled at 25°C.[1]

    • Detection: UV detection at 278 nm.[1]

  • Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of a series of this compound standard solutions.

    • Determine the concentration of this compound in the sample from the calibration curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Dissolution Sample Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection Filtration->Injection Separation C18 Separation Injection->Separation Detection UV Detection (278 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity compared to HPLC-UV and is particularly useful for the identification and quantification of volatile and semi-volatile compounds.[1]

Causality of Experimental Choices:

  • Derivatization: this compound contains an active hydrogen on the indole nitrogen, which can lead to peak tailing and poor chromatographic performance in GC.[8] Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces this active hydrogen with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[1][8]

  • Splitless Injection: To maximize the transfer of the analyte onto the column, especially for trace analysis, a splitless injection mode is employed.

  • Electron Impact (EI) Ionization: EI is a robust and widely used ionization technique that generates reproducible mass spectra, which can be compared to library spectra for confident identification.[8]

Experimental Protocol: GC-MS Quantification of this compound

  • Sample Preparation:

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Evaporate the extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in a derivatization reagent (e.g., BSTFA in acetonitrile) and heat to ensure complete derivatization.[8]

  • Chromatographic and Spectrometric Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Carrier Gas: Helium.[8]

    • Injector Temperature: 280°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for 1 minute, then ramp to a high temperature (e.g., 280°C) at a rate of 10°C/min, and hold for 5 minutes.[1]

    • Ion Source Temperature: 230°C.[9]

    • Mass Range: m/z 50-500.[1]

  • Identification and Quantification:

    • Identification is based on the retention time and the mass spectrum of the analyte compared to a reference standard.

    • Quantification is typically performed using an internal standard and a calibration curve.

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Extraction Liquid-Liquid Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (BSTFA) Evaporation->Derivatization Injection Splitless Injection Derivatization->Injection Separation Capillary GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Spectrometry Ionization->Detection Identification Spectral Library Matching Detection->Identification Quantification Internal Standard Quantification Identification->Quantification LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Precipitation Protein Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Filtration Centrifugation->Filtration Injection UHPLC Injection Filtration->Injection Separation C18 Separation Injection->Separation Ionization ESI+ Separation->Ionization MRM MRM Detection Ionization->MRM Integration Peak Area Ratio MRM->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

The 5-Methoxyindole Scaffold: A Privileged Structure in Oncology Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus, a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals, has long captured the attention of medicinal chemists. Among its numerous derivatives, those bearing a methoxy group at the 5-position have emerged as a particularly promising class of anticancer agents. The strategic placement of this electron-donating group profoundly influences the molecule's electronic properties and its interactions with various biological targets, leading to a diverse range of antitumor activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 5-methoxyindole derivatives, supported by experimental data, detailed methodologies for key validation assays, and visual representations of their mechanisms of action to empower researchers in the rational design of next-generation cancer therapeutics.

The Crucial Role of the 5-Methoxy Group: More Than Just a Decoration

The 5-methoxy substituent is not a mere structural embellishment; it is a key determinant of the anticancer potential of the indole scaffold. Its electron-donating nature increases the electron density of the indole ring system, which can enhance binding to target proteins. Furthermore, this group can participate in hydrogen bonding and other non-covalent interactions within the active sites of enzymes and receptors, contributing to the overall binding affinity and specificity of the compound. As we will explore in the following sections, the interplay between the 5-methoxy group and other substituents on the indole core dictates the specific anticancer mechanism and potency of these derivatives.

Comparative Analysis of Anticancer Activity: A Data-Driven Exploration of SAR

The true power of the 5-methoxyindole scaffold lies in its versatility, allowing for a wide range of structural modifications that fine-tune its biological activity. Below, we present a comparative analysis of different classes of 5-methoxyindole derivatives, highlighting key SAR insights with supporting cytotoxicity data.

N-Substituted 5-Methoxyindoles: Impact on Potency and Selectivity

Modification at the N1 position of the indole ring has proven to be a fruitful strategy for enhancing anticancer activity. For instance, N-alkylation can significantly impact the compound's lipophilicity and its ability to interact with hydrophobic pockets in target proteins.

A notable example is the class of N-methyl-5,6,7-trimethoxyindoles . These compounds have demonstrated potent antimitotic and vascular disrupting activities. The presence of multiple methoxy groups on the benzene ring of the indole, in conjunction with the N-methylation, appears to be crucial for their high potency.

Table 1: In Vitro Cytotoxicity of N-Methyl-5,6,7-trimethoxyindole Derivatives

Compound IDCancer Cell LineIC50 (nM)Key Structural FeaturesReference
21 HeLa (Cervical)22N-methyl, 5,6,7-trimethoxyindole[1]
A549 (Lung)35[1]
MCF-7 (Breast)28[1]
K562 (Leukemia)125[1]
31 HeLa (Cervical)25N-methyl, 5,6,7-trimethoxyindole[1]
A549 (Lung)41[1]
MCF-7 (Breast)33[1]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

The data in Table 1 clearly indicates that these N-methylated trimethoxyindole derivatives exhibit potent, broad-spectrum antiproliferative activity at nanomolar concentrations.

5-Methoxyindole-Isatin Hybrids: Dual-Action Anticancer Agents

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has led to the development of potent 5-methoxyindole-isatin hybrids. Isatin itself is a privileged scaffold with known anticancer properties. The fusion of these two moieties can result in compounds with dual mechanisms of action, leading to enhanced efficacy.

Table 2: In Vitro Cytotoxicity of 5-Methoxyindole-isatin Hybrids

Compound IDCancer Cell LineIC50 (µM)Comparison (Sunitinib IC50 in ZR-75)Key Structural FeaturesReference
5o ZR-75 (Breast)1.698.11 µMIsatin at C2, N-benzyl on isatin[2]
HT-29 (Colon)1.69[2]
A-549 (Lung)1.69[2]
5w ZR-75 (Breast)1.918.11 µMIsatin at C2, N-phenyl on isatin[2]
HT-29 (Colon)1.91[2]
A-549 (Lung)1.91[2]

As shown in Table 2, compounds 5o and 5w are significantly more potent than the standard drug Sunitinib against the ZR-75 breast cancer cell line[2]. The nature of the substituent on the isatin nitrogen (benzyl in 5o and phenyl in 5w ) appears to be a critical determinant of this high activity.

Indolo[2,3-b]quinolines: Fused Ring Systems with High Potency

The fusion of a quinoline ring system to the 5-methoxyindole core gives rise to indolo[2,3-b]quinoline derivatives with remarkable anticancer potency. These planar, polycyclic aromatic systems can effectively intercalate with DNA or interact with the active sites of various enzymes.

Table 3: In Vitro Cytotoxicity of an Indolo[2,3-b]quinoline Derivative

Compound IDCancer Cell LineIC50 (µM)Comparison (5-Fluorouracil IC50 in HCT116)Key Structural FeaturesReference
MMNC HCT116 (Colorectal)0.33>100 µMFused quinoline ring, methyl groups at C2 & C5[2]

The indolo[2,3-b]quinoline derivative MMNC demonstrates exceptional potency against the HCT116 colorectal cancer cell line, far exceeding the efficacy of the conventional chemotherapeutic agent 5-Fluorouracil[2].

Mechanisms of Action: Unraveling the Cellular Effects

The diverse structural landscape of 5-methoxyindole derivatives translates into a variety of mechanisms by which they exert their anticancer effects. Understanding these mechanisms is crucial for the rational design of more effective and selective drugs.

Disruption of Microtubule Dynamics

A primary mechanism of action for many 5-methoxyindole derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. The N-methyl-5,6,7-trimethoxyindoles, for example, are potent inhibitors of tubulin polymerization[1].

G2M_Arrest Indole_Derivatives 5-Methoxyindole Derivatives (e.g., N-Methyl-5,6,7-trimethoxyindoles) Tubulin Tubulin Monomers Indole_Derivatives->Tubulin Inhibit Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation (Metaphase) Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: G2/M phase cell cycle arrest induced by tubulin polymerization inhibitors.

Induction of G1 Phase Cell Cycle Arrest

In contrast to tubulin inhibitors, some 5-methoxyindole derivatives, such as the isatin hybrid 5o , induce cell cycle arrest in the G1 phase. This is achieved by modulating the levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). Specifically, compound 5o has been shown to decrease the levels of phosphorylated Retinoblastoma (Rb) protein, a critical regulator of the G1/S transition.

G1_Arrest Compound_5o 5-Methoxyindole-Isatin Hybrid 5o pRb Phosphorylated Rb (pRb) Compound_5o->pRb Decreases E2F E2F Transcription Factor pRb->E2F Inhibits G1_Arrest G1 Phase Arrest pRb->G1_Arrest Reduction leads to S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates G1_S_Transition G1 to S Phase Transition S_Phase_Genes->G1_S_Transition

Caption: Inhibition of G1 to S phase transition by compound 5o.

Inhibition of Pro-Survival Signaling Pathways

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. The indolo[2,3-b]quinoline derivative MMNC has been shown to exert its potent anticancer effects by inhibiting this key survival pathway, ultimately leading to apoptosis[2].

PI3K_Inhibition MMNC Indolo[2,3-b]quinoline MMNC PI3K PI3K MMNC->PI3K Inhibits AKT AKT PI3K->AKT Apoptosis Apoptosis PI3K->Apoptosis Inhibition leads to mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Induction of apoptosis via inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols for Validation

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Dissolve the 5-methoxyindole derivatives in DMSO and dilute to various concentrations in the cell culture medium. Treat the cells with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cancer cells with the 5-methoxyindole derivative at the desired concentration and for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat and harvest the cells as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cells in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined from the DNA content histogram.

Conclusion and Future Perspectives

The 5-methoxyindole scaffold has unequivocally established itself as a privileged structure in the design of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core can lead to significant changes in biological activity, enabling the design of compounds with potent and selective effects against a wide range of cancer cells. The diverse mechanisms of action, including tubulin polymerization inhibition, cell cycle arrest, and modulation of key signaling pathways, underscore the therapeutic potential of this class of compounds.

Future research in this area should focus on the development of more selective inhibitors that target specific cancer-related proteins, thereby minimizing off-target effects and improving the therapeutic index. The use of advanced computational modeling and structure-based drug design will be instrumental in guiding the synthesis of next-generation 5-methoxyindole derivatives with enhanced efficacy and safety profiles. Furthermore, the exploration of combination therapies, where 5-methoxyindole derivatives are used in conjunction with other anticancer drugs, may offer a synergistic approach to overcoming drug resistance and improving patient outcomes. The continued investigation of this versatile scaffold holds great promise for the future of cancer therapy.

References

The 5-Methoxy Group: A Subtle Modification with Profound Impact on the Biological Activity of the Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from essential amino acids to potent pharmaceuticals.[1][2] Its unique electronic properties and ability to mimic peptide structures allow it to bind to a wide range of biological targets.[1] Among the numerous possible substitutions on the indole ring, the addition of a methoxy group at the 5-position stands out for its remarkable ability to modulate and enhance biological activity. This guide provides an in-depth comparison of 5-methoxyindole derivatives against their parent compounds and other analogues, supported by experimental data, to elucidate the pivotal role of this functional group in shaping therapeutic potential.

The Electronic Influence of the 5-Methoxy Group

The methoxy group (-OCH₃) at the 5-position of the indole ring exerts a significant electronic effect on the scaffold. As an electron-donating group, it increases the electron density of the aromatic system, which can enhance interactions with biological targets and alter the molecule's reactivity.[3] This fundamental property underpins the diverse pharmacological effects observed in 5-methoxyindole derivatives, spanning anticancer, central nervous system (CNS), and anti-inflammatory activities.

I. Anticancer Activity: Potentiating Cytotoxicity

The 5-methoxyindole scaffold is a key feature in several potent anticancer agents. The methoxy group often contributes to enhanced cytotoxicity and favorable interactions with cancer-related targets.

Comparative Cytotoxicity of 5-Methoxyindole Derivatives

Structure-activity relationship (SAR) studies have demonstrated that 5-methoxyindole-isatin hybrids exhibit significant antiproliferative activity against various cancer cell lines. As shown in the table below, these compounds are markedly more potent than the standard drug Sunitinib.[4]

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Key Structural Features
5o 5-Methoxyindole-isatin HybridZR-75 (Breast)1.69Sunitinib8.11Isatin moiety at C2, N-benzyl on isatin.[4]
HT-29 (Colon)1.698.11
A-549 (Lung)1.698.11
5w 5-Methoxyindole-isatin HybridZR-75 (Breast)1.91Sunitinib8.11Isatin moiety at C2, N-phenyl on isatin.[4]
HT-29 (Colon)1.918.11
A-549 (Lung)1.918.11
MMNC Indolo[2,3-b]quinolineHCT116 (Colorectal)0.335-Fluorouracil>100Fused quinoline ring system.[4]
Mechanisms of Anticancer Action

5-methoxyindole derivatives exert their anticancer effects through various mechanisms, including cell cycle arrest and induction of apoptosis.

  • Cell Cycle Arrest: The 5-methoxyindole-isatin hybrid 5o has been shown to induce cell cycle arrest in the G1 phase, thereby preventing cancer cell proliferation.[4]

  • Apoptosis Induction: The indolo[2,3-b]quinoline derivative MMNC triggers apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway, a crucial regulator of cell survival.[4]

cluster_0 Mechanism 1: Cell Cycle Arrest cluster_1 Mechanism 2: Apoptosis Induction Compound_5o 5-Methoxyindole-isatin Hybrid (5o) G1_Phase G1 Phase Prolongation Compound_5o->G1_Phase S_G2M Reduced S and G2/M Phases G1_Phase->S_G2M Proliferation Cell Proliferation Arrest S_G2M->Proliferation MMNC_Compound Indoloquinoline (MMNC) PI3K_AKT PI3K/AKT/mTOR Pathway MMNC_Compound->PI3K_AKT inhibits Apoptosis Apoptosis Induction PI3K_AKT->Apoptosis negatively regulates

Anticancer mechanisms of 5-methoxyindole derivatives.[4]

II. Central Nervous System Activity: Modulating Serotonin Receptors

The 5-methoxyindole scaffold is a well-known pharmacophore for serotonin (5-HT) receptors, owing to its structural similarity to serotonin. This has led to the development of numerous CNS-active agents, including psychedelics and potential therapeutics for mood disorders.[5][6]

Comparative Receptor Binding Affinity

Derivatives of 5-methoxytryptamine exhibit high affinity for various serotonin receptors, particularly the 5-HT₁A and 5-HT₂A subtypes. The nature of the substituent on the amino group significantly influences this affinity and functional activity.[5]

Compound5-HT₁A Ki (nM)5-HT₂A Ki (nM)SERT Ki (nM)5-HT₂A EC₅₀ (nM)5-HT₂A Eₘₐₓ (%)
5-MeO-DMT 13 ± 198 ± 121100 ± 10012 ± 2100 ± 3
5-MeO-MIPT 58 ± 4190 ± 301600 ± 20025 ± 3100 ± 3
5-MeO-DIPT 100 ± 10250 ± 40>1000023 ± 2100 ± 4
5-MeO-pyr-T 5.2 ± 0.4120 ± 20220 ± 2015 ± 2100 ± 4

Data adapted from related research, showcasing selectivity for 5-HT₁A over 5-HT₂A receptors.[5]

Functional Activity at 5-HT Receptors

The 5-methoxy group is crucial for the agonist activity at 5-HT receptors. For instance, certain 5-methoxyindole derivatives act as full or partial agonists at the 5-HT₄ receptor, which is involved in gastrointestinal motility.[7] In the context of psychoactive properties, activation of the 5-HT₂A receptor is linked to hallucinogenic effects, while 5-HT₁A receptor activation can attenuate these effects and induce hypothermia.[5] The interplay between these receptor subtypes mediates the complex pharmacological profiles of these compounds.[5][8]

III. Anti-inflammatory and Antioxidant Effects

Recent studies have highlighted the role of endogenous 5-methoxyindole metabolites of L-tryptophan, such as 5-methoxytryptophan (5-MTP), in controlling inflammation.[9][10]

Inhibition of Pro-inflammatory Pathways

5-MTP has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9] This is achieved by suppressing the transcriptional activation of COX-2 induced by various pro-inflammatory stimuli. The mechanism involves the inhibition of key signaling pathways like NF-κB and p38 MAPK.[11] In contrast, 5-hydroxyindole metabolites like serotonin do not exhibit this COX-2 controlling effect.[10]

Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Mitogens) p38_MAPK p38 MAPK Pathway Proinflammatory_Stimuli->p38_MAPK NF_kB NF-κB Pathway Proinflammatory_Stimuli->NF_kB COX2_Transcription COX-2 Transcriptional Activation p38_MAPK->COX2_Transcription NF_kB->COX2_Transcription Inflammation Inflammation COX2_Transcription->Inflammation 5_MTP 5-Methoxytryptophan (5-MTP) 5_MTP->p38_MAPK inhibits 5_MTP->NF_kB inhibits

Inhibition of inflammatory pathways by 5-MTP.[11]
Radical Scavenging Properties

The presence of an electron-donating methoxy group can increase the stability of free radicals, thereby enhancing the antioxidant activity of a compound.[12] Hydrazone derivatives of 5-methoxyindole carboxylic acid have demonstrated excellent radical scavenging properties in various model systems, making them promising candidates for conditions associated with oxidative stress, such as neurodegenerative diseases.[13]

IV. Enzyme Inhibition

The 5-methoxyindole scaffold has been successfully employed to design inhibitors for various enzymes implicated in disease.

  • Tyrosinase Inhibition: 5-methoxy-2-mercaptobenzimidazole has been identified as a potent, reversible, and competitive inhibitor of tyrosinase, an enzyme involved in melanin production.[14]

  • ALOX15 Inhibition: Several indole derivatives act as substrate-specific allosteric inhibitors of 15-lipoxygenases (ALOX15), enzymes involved in inflammation and cancer.[15]

  • Dihydrolipoamide Dehydrogenase (DLDH) Inhibition: 5-methoxyindole-2-carboxylic acid (MICA) is a reversible inhibitor of mitochondrial DLDH. This inhibition can confer neuroprotection against ischemic stroke injury.[13][16]

Experimental Protocols

General Protocol for Competitive Radioligand Binding Assay

This protocol provides a framework for determining the binding affinity of a 5-methoxyindole derivative to a specific receptor, for example, the 5-HT₁A receptor.

cluster_workflow Radioligand Binding Assay Workflow prep 1. Preparation - Assay Buffer - Radioligand (e.g., [³H]8-OH-DPAT) - Receptor source (e.g., membranes) - Test Compound (5-methoxyindole deriv.) incubation 2. Incubation - Add buffer, test compound, radioligand, and receptor to plate. - Incubate to reach equilibrium. prep->incubation separation 3. Separation - Rapidly filter through glass fiber filter plate to separate bound and free radioligand. incubation->separation wash 4. Washing - Wash filters with ice-cold buffer to remove unbound radioligand. separation->wash counting 5. Counting - Add scintillation cocktail. - Count radioactivity using a scintillation counter. wash->counting analysis 6. Data Analysis - Calculate specific binding. - Plot % specific binding vs. compound concentration. - Determine Ki value using Cheng-Prusoff equation. counting->analysis

Workflow for a competitive radioligand binding assay.

Methodology:

  • Reagents Preparation: Prepare assay buffer, a known radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A), the test 5-methoxyindole compound at various concentrations, and a source of the receptor (e.g., cell membranes from CHO cells expressing the human 5-HT₁A receptor).

  • Assay Setup: In a 96-well plate, combine the assay buffer, the test compound, and a fixed concentration of the radioligand.

  • Controls:

    • Total Binding: Wells containing buffer, radioligand, and receptor source, but no test compound.

    • Non-specific Binding: Wells containing a high concentration of an unlabeled ligand (e.g., serotonin) to saturate the receptors, in addition to the radioligand and receptor source.

  • Reaction Initiation and Incubation: Add the receptor preparation to each well to start the binding reaction. Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate. This separates the receptor-bound radioligand from the free radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold assay buffer to minimize the dissociation of the bound radioligand while removing any unbound radioligand trapped in the filter.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The strategic placement of a methoxy group at the 5-position of the indole scaffold is a powerful tool in drug design and development.[4] This seemingly minor modification significantly influences the electronic properties of the molecule, leading to profound effects on its biological activity. From enhancing anticancer potency and modulating CNS receptor interactions to conferring anti-inflammatory and neuroprotective properties, the 5-methoxy group has proven to be a critical determinant of therapeutic efficacy. A thorough understanding of the structure-activity relationships driven by this substitution is essential for researchers aiming to design novel, potent, and selective indole-based therapeutic agents.

References

A Comparative Guide to the Validation of 5-Methoxyindoline Purity: The Ascendancy of Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the precise determination of a compound's purity is not merely a quality control metric; it is a cornerstone of safety, efficacy, and regulatory compliance. For an API precursor like 5-methoxyindoline, a molecule pivotal in the synthesis of various pharmacologically active agents, an accurate and robust purity assessment is paramount. This guide provides a detailed, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for the purity validation of this compound, juxtaposed with traditional chromatographic techniques.

As a direct, primary ratio method of measurement, qNMR offers a distinct advantage by not requiring a specific reference standard of the analyte itself. Instead, it relies on a certified internal standard, allowing for a direct and highly accurate quantification of the analyte mass fraction. This guide will delve into the theoretical underpinnings, practical execution, and comparative performance of qNMR, providing researchers and drug development professionals with the insights necessary to implement this powerful technique.

The Principle of qNMR: A First-Principles Approach to Quantification

Unlike chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), which are comparative techniques requiring a well-characterized standard of the same analyte, qNMR is a primary method. The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the sample.

When an internal standard of known purity and mass is co-dissolved with the analyte, the purity of the analyte can be calculated directly. The signal integrals of the analyte and the internal standard are compared, and with the known molar masses and number of protons for each, the analyte's purity is determined with a high degree of accuracy and a clear metrological traceability.

Comparative Analysis: qNMR vs. Chromatographic Methods

The choice of an analytical technique for purity determination is often a balance of accuracy, precision, speed, and cost. Below is a comparative overview of qNMR against HPLC and GC for the purity assessment of this compound.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Primary ratio method based on signal integration.Comparative method based on peak area relative to a reference standard.Comparative method based on peak area relative to a reference standard.
Reference Standard Requires a certified internal standard of a different compound.Requires a certified reference standard of the analyte (this compound).Requires a certified reference standard of the analyte (this compound).
Selectivity High; distinguishes structurally similar impurities.High; dependent on column chemistry and mobile phase.High; dependent on column chemistry and temperature programming.
Accuracy & Precision Excellent; low uncertainty.Very good; dependent on standard purity and method validation.Very good; dependent on standard purity and method validation.
Speed Rapid; typically under 10 minutes per sample.Moderate; typically 15-30 minutes per sample.Moderate; typically 20-40 minutes per sample.
Sample Preparation Simple; accurate weighing and dissolution.More complex; may require filtration and precise dilution.May require derivatization for non-volatile compounds.
Solvent Consumption Low; typically <1 mL of deuterated solvent per sample.High; significant mobile phase consumption.Moderate; carrier gas consumption.
Cost (Instrument) High initial investment.Moderate initial investment.Moderate initial investment.
Cost (Per Sample) Low; minimal solvent and no analyte-specific standard cost.Moderate; solvent and standard costs.Moderate; gas and standard costs.

Experimental Protocol: qNMR Purity Determination of this compound

This section details a step-by-step protocol for the determination of this compound purity using ¹H-qNMR with maleic acid as the certified internal standard.

Materials and Instrumentation
  • Analyte: this compound

  • Internal Standard: Maleic Acid (Certified Reference Material, >99.5% purity)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer

  • Equipment: Analytical balance (readable to 0.01 mg), volumetric flasks, pipettes, vortex mixer.

Sample Preparation Workflow

The accuracy of qNMR is heavily reliant on the precision of sample preparation. The following workflow ensures minimal uncertainty.

G cluster_prep Sample Preparation A Accurately weigh ~10 mg of this compound C Transfer both solids to a single vial A->C Combine B Accurately weigh ~10 mg of Maleic Acid (Internal Standard) B->C D Add ~0.75 mL of DMSO-d6 C->D Dissolve E Vortex until fully dissolved D->E F Transfer solution to a 5 mm NMR tube E->F

Caption: Workflow for qNMR Sample Preparation.

NMR Data Acquisition

To ensure quantitativity, specific NMR parameters must be carefully chosen. The relaxation delay (d1) is particularly critical to allow for full relaxation of the protons between scans.

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard 90° pulse (zg)

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 30 seconds (approximately 5 times the longest T₁ of interest)

  • Acquisition Time (aq): 4 seconds

  • Temperature: 298 K

Data Processing and Analysis

The acquired Free Induction Decay (FID) is processed to obtain the spectrum for integration.

G cluster_proc Data Processing & Analysis G Fourier Transform the FID H Apply phase correction G->H I Apply baseline correction H->I J Calibrate the chemical shift scale (e.g., to residual DMSO at 2.50 ppm) I->J K Integrate characteristic signals for both analyte and standard J->K L Calculate purity using the qNMR equation K->L

Caption: qNMR Data Processing and Analysis Pipeline.

Calculation of Purity

The purity of this compound is calculated using the following equation:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I_analyte: Integral of a specific signal from this compound.

  • I_std: Integral of a specific signal from the internal standard (Maleic Acid).

  • N_analyte: Number of protons contributing to the selected analyte signal.

  • N_std: Number of protons contributing to the selected standard signal.

  • M_analyte: Molar mass of this compound (149.19 g/mol ).

  • M_std: Molar mass of Maleic Acid (116.07 g/mol ).

  • m_analyte: Mass of this compound weighed.

  • m_std: Mass of the internal standard weighed.

  • Purity_std: Certified purity of the internal standard.

For this compound, a well-resolved triplet corresponding to the two protons on the C2 carbon (around 3.5 ppm) can be used for integration (N_analyte = 2). For maleic acid, the singlet for the two vinyl protons (around 6.3 ppm) is ideal (N_std = 2).

Trustworthiness and Self-Validation

The qNMR experiment is inherently self-validating. The inclusion of multiple, well-separated signals from both the analyte and the internal standard allows for the calculation of purity using different signal pairs. Consistent results across these calculations provide a high degree of confidence in the final reported value. Furthermore, the use of a certified reference material as the internal standard ensures metrological traceability to the International System of Units (SI).

Conclusion

For the purity determination of this compound, quantitative NMR emerges as a superior analytical technique. Its status as a primary method eliminates the need for an analyte-specific reference standard, reducing analytical costs and complexities. The speed of analysis, coupled with high accuracy and precision, makes qNMR an invaluable tool in both research and quality control environments. While the initial capital investment for an NMR spectrometer is significant, the long-term benefits of this versatile and powerful technique often justify the cost, particularly in a regulated drug development setting where data integrity and accuracy are non-negotiable.

A Comparative Guide to the Antiproliferative Activity of 5-Methoxyindole Derivatives Versus Sunitinib

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced potency and selectivity against cancer cells is a perpetual endeavor. The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of compounds with significant biological activities. Among these, 5-methoxyindole derivatives have emerged as a promising class of antiproliferative agents.[1][2] This guide provides a comprehensive comparison of the antiproliferative performance of select 5-methoxyindole derivatives against sunitinib, a well-established multi-targeted receptor tyrosine kinase (RTK) inhibitor used in cancer therapy.[3] Through an objective lens, we will dissect their mechanisms of action, compare their efficacy using experimental data, and provide detailed protocols for the key assays used in their evaluation.

Comparative Antiproliferative Efficacy

A critical measure of a compound's anticancer potential is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. Several studies have demonstrated that certain 5-methoxyindole derivatives exhibit superior antiproliferative activity against various human cancer cell lines when compared to sunitinib.

Notably, a series of 5-methoxyindole-isatin hybrids have shown remarkable potency. For instance, compounds 5o and 5w were found to be approximately fivefold and fourfold more potent than sunitinib, respectively, in in vitro antiproliferative assays against a panel of human cancer cell lines.[4][5] The data presented in Table 1 clearly illustrates the enhanced efficacy of these derivatives.

CompoundDerivative ClassCancer Cell LineIC50 (µM)Key Structural Features
5o 5-Methoxyindole-isatin HybridZR-75 (Breast)1.69Isatin moiety at the 2-position of the indole, N-benzyl group on the isatin.[1]
HT-29 (Colon)1.69
A-549 (Lung)1.69
5w 5-Methoxyindole-isatin HybridZR-75 (Breast)1.91Isatin moiety at the 2-position of the indole, N-phenyl group on the isatin.[1]
HT-29 (Colon)1.91
A-549 (Lung)1.91
Sunitinib Multi-targeted RTK InhibitorZR-75 (Breast)8.11Indolin-2-one core.[4][5]
HT-29 (Colon)8.11
A-549 (Lung)8.11
Caki-1 (Renal)2.2
HepG2 (Liver)2.23
MCF-7 (Breast)4.77
MIA PaCa-2 (Pancreatic)2.67 (normoxia)
PANC-1 (Pancreatic)3.53 (normoxia)

Table 1: Comparative in vitro cytotoxic activity (IC50 values) of 5-methoxyindole-isatin hybrids and sunitinib against various cancer cell lines.[1][4][5][6][7][8]

The enhanced potency of compounds 5o and 5w underscores the significance of the 5-methoxyindole scaffold in designing novel anticancer agents. The nature of the substituent on the isatin nitrogen appears to be a critical determinant of this high activity.[1]

Mechanisms of Action: A Tale of Two Strategies

The divergence in antiproliferative potency between the 5-methoxyindole derivatives and sunitinib can be attributed to their distinct mechanisms of action.

Sunitinib: A Multi-Targeted Kinase Inhibitor

Sunitinib functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[3] It exerts its anticancer effects by inhibiting several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).[9] This inhibition disrupts downstream signaling pathways crucial for tumor angiogenesis (the formation of new blood vessels) and tumor cell proliferation.[3] By simultaneously targeting these pathways, sunitinib effectively reduces tumor vascularization and induces cancer cell apoptosis.

Sunitinib_Mechanism cluster_membrane Cell Membrane VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR Proliferation Cell Proliferation PDGFR->Proliferation Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits

Caption: Sunitinib's multi-targeted inhibition of VEGFR and PDGFR.

5-Methoxyindole Derivatives: Diverse Cellular Insults

In contrast, the investigated 5-methoxyindole derivatives appear to employ different, and in some cases, more direct, antiproliferative strategies.

The 5-methoxyindole-isatin hybrid 5o induces cell cycle arrest, specifically by prolonging the G1 phase and reducing the proportion of cells in the S and G2/M phases.[1][4] This is achieved by significantly decreasing the amount of phosphorylated retinoblastoma (Rb) protein in a dose-dependent manner.[4][10] The phosphorylation of Rb is a critical step for the G1 to S phase transition, and its inhibition effectively halts cell cycle progression.

Methoxyindole_5o_Mechanism Compound_5o Compound 5o pRb Phosphorylated Rb (pRb) Compound_5o->pRb Decreases Cell_Cycle_Arrest G1 Cell Cycle Arrest Compound_5o->Cell_Cycle_Arrest Induces G1_S_Transition G1 to S Phase Transition pRb->G1_S_Transition Promotes

Caption: Compound 5o induces G1 cell cycle arrest via pRb reduction.

Other 5-methoxyindole derivatives, such as the indolo[2,3-b]quinoline derivative MMNC, have been shown to induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[1] This highlights the versatility of the 5-methoxyindole scaffold in generating compounds with diverse and potent anticancer mechanisms.

Experimental Protocols

To ensure the validity and reproducibility of the antiproliferative data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the cytotoxic effects of these compounds.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[11][12]

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (4 hours) D->E F 6. Solubilize Formazan (DMSO) E->F G 7. Measure Absorbance (570 nm) F->G

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.[1][13]

  • Compound Treatment: The test compounds (5-methoxyindole derivatives and sunitinib) are dissolved in DMSO and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.[1][12]

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The absorbance values are proportional to the number of viable cells.[11]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[14][15]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Cells are seeded and treated with the compounds in 96-well plates as described for the MTT assay.

  • Cell Fixation: After 72 hours of compound treatment, the cells are fixed by adding cold trichloroacetic acid (TCA, 10%) and incubating at 4°C for 1 hour.[14]

  • Washing: The plates are washed five times with double-distilled water and allowed to air dry.[14]

  • Staining: The cells are stained with SRB (0.4% in 1% acetic acid) for 30 minutes at room temperature.[14]

  • Washing: The plates are washed five times with 1% acetic acid to remove unbound dye and then air-dried.[14]

  • Solubilization: 10 mM Tris base solution is added to each well to solubilize the protein-bound dye.[14]

  • Absorbance Measurement: The absorbance is measured at 510 nm in a microplate reader.[14]

Colony Formation Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.[16]

Step-by-Step Methodology:

  • Cell Seeding: A low density of cells is seeded in 6-well plates or culture dishes to allow for the formation of distinct colonies.[16]

  • Compound Treatment: Cells are treated with the test compounds for a specified duration.

  • Incubation: The cells are incubated for 1-3 weeks until visible colonies are formed in the control wells.[16]

  • Fixation and Staining: The colonies are fixed with a mixture of methanol and acetic acid and then stained with a solution such as crystal violet to visualize the colonies.

  • Colony Counting: The number of colonies containing at least 50 cells is counted.[16]

Conclusion

The comparative analysis presented in this guide highlights the significant potential of 5-methoxyindole derivatives as a new class of antiproliferative agents. The superior potency of certain derivatives, such as the 5-methoxyindole-isatin hybrids 5o and 5w, over the established drug sunitinib, underscores the value of this chemical scaffold in cancer drug discovery.[1][4] Their distinct mechanisms of action, including the induction of cell cycle arrest and inhibition of key survival pathways, offer alternative therapeutic strategies that may circumvent resistance mechanisms associated with multi-targeted kinase inhibitors.[1][4][10] The detailed experimental protocols provided herein serve as a foundation for researchers to further explore and validate the anticancer potential of this promising class of compounds.

References

Safety Operating Guide

Proper Disposal of 5-Methoxyindoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 5-Methoxyindoline. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide not just procedural instructions, but a framework of understanding, ensuring that safety and regulatory compliance are integral to your laboratory workflow.

Part 1: Hazard Assessment & Immediate Safety Precautions

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, data from the closely related compound, 5-Methoxyindole, provides a strong basis for a conservative and safe risk assessment.[1][2]

Anticipated Hazards: Based on analogous compounds, this compound should be handled as a substance that can cause skin irritation, serious eye irritation, and potential respiratory tract irritation if inhaled.[3][4][5]

Core Causality: The procedures outlined below are designed to mitigate these risks by preventing direct contact, inhalation of dust or aerosols, and accidental release into the environment. Adherence to these protocols is a self-validating system for ensuring laboratory safety.

Personal Protective Equipment (PPE): A proactive approach to safety mandates the use of appropriate PPE at all times when handling this compound or its waste.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, which can cause serious irritation.[6]
Skin Protection Chemically resistant gloves (e.g., Nitrile). A standard laboratory coat.To prevent skin contact, which can lead to irritation.[6] Contaminated clothing must be removed and washed before reuse.[7]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust, which may cause respiratory irritation.[3][7]

Part 2: Core Disposal Protocol: The Regulated Hazardous Waste Stream

The primary and most compliant method for the disposal of this compound and any materials contaminated with it is through your institution's official hazardous waste management program.[8][9][10] Federal and local regulations, such as those from the Environmental Protection Agency (EPA), mandate that chemical waste generators are responsible for the proper identification and disposal of hazardous materials from "cradle to grave".[11][12]

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions within a waste container.[13][14]

  • Designate as Hazardous: Treat all this compound waste, including the pure chemical, contaminated consumables (e.g., gloves, weighing papers, pipette tips), and rinsed glassware, as hazardous chemical waste.[1][8]

  • Segregate Solids and Liquids: Collect solid waste separately from liquid waste streams.[1]

  • Check for Incompatibilities: Do not mix this compound waste with incompatible materials. The SDS for the analogous 5-Methoxyindole lists strong oxidizing agents and strong acids as incompatible.[2][15] Mixing these could lead to a vigorous, exothermic reaction.

Step 2: Containerization

The integrity of the waste container is critical to prevent leaks and environmental contamination.[16]

  • Use a Designated Container: Employ a container specifically designated for solid or liquid hazardous waste that is chemically compatible and leak-proof.[1][11]

  • Maintain Container Integrity: Ensure the container is in good condition, free of cracks or residue on the outside. It must have a secure, tightly-sealing lid.[15]

  • Keep Closed: The waste container must remain tightly closed at all times, except when actively adding waste. This is a common and critical EPA compliance point, preventing the release of vapors and protecting lab personnel.[11]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.[13][15]

  • Initial Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.

  • Content Identification: Clearly list the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[15]

  • Hazard Indication: Note the primary hazards (e.g., "Irritant").[1]

  • Contact Information: Include the name and contact information of the responsible researcher or laboratory.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely and securely pending pickup.

  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area. This area should be at or near the point of waste generation and under the control of laboratory personnel.[15]

  • Secondary Containment: Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[13]

Step 5: Arrange for Pickup

The final step is the transfer of waste to trained professionals.

  • Follow Institutional Protocols: Once the container is full or you are finished generating this waste stream, follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or equivalent office.[1] They will manage the final disposal through a licensed, professional waste disposal company.[3][14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_protocol Hazardous Waste Protocol start Generate This compound Waste assess Assess Hazards: - Skin/Eye/Resp Irritant - Incompatibilities (Oxidizers, Acids) start->assess Action ppe Don Appropriate PPE: - Goggles, Gloves, Lab Coat assess->ppe Mandatory segregate Step 1: Identify & Segregate (Solid vs. Liquid, No Incompatibles) ppe->segregate Begin Protocol container Step 2: Use Designated Leak-Proof Container segregate->container label_waste Step 3: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazards container->label_waste store Step 4: Store in SAA - Closed Lid - Secondary Containment label_waste->store request Step 5: Request EHS Pickup store->request end Waste Transferred to Licensed Disposal Facility request->end Final Disposition

Caption: Workflow for the safe disposal of this compound.

Part 3: Spill Management

Accidental spills must be managed promptly and safely.

  • For a Small Spill (Solid):

    • Ensure you are wearing the appropriate PPE.[2]

    • Avoid creating dust.[8][17]

    • Gently sweep or scoop the material into a suitable, labeled container for disposal as hazardous waste.[2][17]

    • Clean the spill area with an appropriate solvent and decontaminate. Collect all cleaning materials as hazardous waste.

  • For a Large Spill:

    • Evacuate the immediate area.[2]

    • Alert your colleagues and contact your institution's EHS office immediately.

    • Prevent the spill from entering drains.[8]

    • Allow only trained personnel with appropriate equipment to handle the cleanup.

Part 4: Regulatory Context

Adherence to these protocols ensures compliance with key federal regulations designed to protect laboratory workers and the environment.

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that employers develop a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals, which includes safe handling and waste disposal procedures.

  • Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from its creation to its ultimate disposal.[11][14] Your institution's EHS office acts to ensure your laboratory's practices are in full compliance with these extensive regulations.

By integrating these expert-validated procedures into your standard operating protocols, you contribute to a culture of safety and environmental stewardship, building trust in your laboratory's operations from discovery through disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxyindoline
Reactant of Route 2
5-Methoxyindoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.